2-Phenoxypropionyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9825. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenoxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSZTXPZHIYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870477 | |
| Record name | Propanoyl chloride, 2-phenoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-35-0 | |
| Record name | 2-Phenoxypropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenoxypropanoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxypropionyl chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825 | |
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| Record name | Propanoyl chloride, 2-phenoxy- | |
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| Record name | Propanoyl chloride, 2-phenoxy- | |
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| Record name | 2-phenoxypropionyl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125 | |
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| Record name | 2-PHENOXYPROPANOYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxypropionyl Chloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenoxypropionyl chloride (CAS No: 122-35-0), a key acylating agent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical properties, and established synthesis protocols.
Molecular Structure and Properties
This compound is a reactive organic compound with the molecular formula C₉H₉ClO₂.[1][2][3][4] Its structure consists of a phenoxy group and a chlorine atom attached to a propionyl backbone. The presence of the reactive acyl chloride group makes it a versatile reagent for introducing the 2-phenoxypropionyl moiety into various molecules.[5]
Molecular Weight: 184.62 g/mol [1][2][3][4]
Synonyms: α-Phenoxypropionyl chloride, 2-Phenoxypropanoyl chloride[1][3]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |
| Molecular Weight | 184.62 g/mol | [1][2][3][4] |
| CAS Number | 122-35-0 | [1][2][3][4] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.18 g/cm³ | [1][2] |
| Boiling Point | 237.5 - 246 °C at 760 mmHg | [1][2] |
| Flash Point | >100 °C | [1] |
| Vapor Pressure | 0.0447 mmHg at 25°C | [1] |
| InChI | InChI=1/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | [1][2][6] |
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-phenoxypropionic acid, followed by its conversion to the acyl chloride.
Step 1: Synthesis of 2-Phenoxypropionic Acid
This step is typically achieved through a Williamson ether synthesis by reacting phenol with 2-chloropropionic acid in the presence of a strong base.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 214g) in water (e.g., 530ml).
-
Addition of Reactants: To this solution, add phenol (e.g., 200g) and 2-chloropropionic acid (e.g., 345g). The molar ratio of phenol to 2-chloropropionic acid is typically in the range of 1:1.2 to 1:1.5.[2] The molar ratio of phenol to the alkali base can range from 1:1.2 to 1:5.0.[2]
-
Reaction Conditions: Heat the mixture to 65°C and stir for approximately 6 hours.[2]
-
Workup: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4.
-
Isolation: The resulting white solid precipitate, 2-phenoxypropionic acid, is then collected by filtration.[2]
Step 2: Synthesis of this compound
The synthesized 2-phenoxypropionic acid is then converted to this compound using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, suspend the dried 2-phenoxypropionic acid (e.g., 205g) in an inert organic solvent such as dichloromethane (e.g., 400ml).[2]
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (e.g., 240g) to the suspension while stirring. The molar ratio of 2-phenoxypropionic acid to the acyl chlorinating agent is generally between 1:1.2 and 1:2.0.[2]
-
Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for approximately 6 hours.[2]
-
Isolation and Purification: After the reaction is complete, remove the organic solvent under reduced pressure. The desired product, this compound, is then collected by distillation, typically gathering the fraction at 80°C.[2]
The overall synthesis pathway is illustrated in the diagram below.
Caption: Synthesis pathway of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis. Its primary application is as an acylating agent, enabling the introduction of the 2-phenoxypropionyl group into a wide range of molecules, including alcohols, amines, and thiols.[5] This reactivity makes it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][7] The development of efficient and scalable synthesis protocols for this compound is therefore of significant interest to the chemical and pharmaceutical industries.
References
- 1. prepchem.com [prepchem.com]
- 2. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. websites.umich.edu [websites.umich.edu]
- 7. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-phenoxypropionyl chloride, a key intermediate in the production of various organic compounds, including herbicides and active pharmaceutical ingredients.[1] This document details the underlying chemical reactions, provides structured experimental protocols, and presents quantitative data to facilitate comparison between different synthetic routes.
Overview of Synthetic Pathways
The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the formation of the intermediate, 2-phenoxypropionic acid, which is subsequently converted to the final product, this compound, through a chlorination reaction.
The primary pathways are:
-
Pathway 1: Synthesis of 2-phenoxypropionic acid via Williamson ether synthesis, followed by chlorination using thionyl chloride.
-
Pathway 2: Synthesis of 2-phenoxypropionic acid via Williamson ether synthesis, followed by chlorination using oxalyl chloride.
-
Other Chlorinating Agents: The use of other reagents such as phosgene or triphosgene for the chlorination step.
This guide will focus on the most common and well-documented methods involving thionyl chloride and oxalyl chloride.
Synthesis of the Intermediate: 2-Phenoxypropionic Acid
The formation of 2-phenoxypropionic acid is typically accomplished through a Williamson ether synthesis, reacting phenol with a 2-halopropionic acid derivative in the presence of a base.
Reaction Scheme
Caption: Synthesis of 2-Phenoxypropionic Acid.
Experimental Protocol
This protocol describes the synthesis of 2-phenoxypropionic acid from phenol and 2-chloropropionic acid.[2]
Materials:
-
Phenol
-
2-Chloropropionic acid
-
Sodium hydroxide (or potassium carbonate)
-
Water
-
Hydrochloric acid
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, dissolve phenol and sodium hydroxide in water under stirring.
-
Slowly add 2-chloropropionic acid to the solution. The molar ratio of phenol to 2-chloropropionic acid is typically in the range of 1:1.2 to 1:1.5.[2]
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 5-6 hours.[2]
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a faintly acidic pH.
-
The product, 2-phenoxypropionic acid, will precipitate as a white solid.
-
Filter the solid, wash with water, and dry.
Synthesis of this compound
The conversion of 2-phenoxypropionic acid to this compound is achieved by reacting the carboxylic acid with a suitable chlorinating agent.
Pathway 1: Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[3]
References
Chemical reactivity of 2-phenoxypropionyl chloride
An In-depth Technical Guide to the Chemical Reactivity of 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 122-35-0) is a highly reactive acyl chloride derivative of 2-phenoxypropionic acid.[1][2] Its chemical structure features a reactive acyl chloride group attached to a phenoxypropionate moiety. This bifunctional nature makes it a crucial intermediate in organic synthesis.[3] It is particularly valuable in the pharmaceutical and agrochemical industries for introducing the 2-phenoxypropionyl group into target molecules, often serving as a key building block for herbicides, pesticides, and active pharmaceutical ingredients (APIs).[4][5] The high electrophilicity of the carbonyl carbon dictates its chemical behavior, making it highly susceptible to nucleophilic attack.[6][7]
Table 1: General and Identification Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-phenoxypropanoyl chloride | [1] |
| Synonyms | 2-Phenoxypropionic acid chloride, alpha-Phenoxypropionyl chloride | [1] |
| CAS Number | 122-35-0 | [4] |
| Molecular Formula | C₉H₉ClO₂ | [2][4] |
| Molecular Weight | 184.62 g/mol | [4] |
| Appearance | Pale yellow oily liquid | [8] |
| Boiling Point | 106°C / 5 mmHg |[4] |
Core Chemical Reactivity: Nucleophilic Acyl Substitution
The primary mode of reactivity for this compound, like all acyl chlorides, is nucleophilic acyl substitution.[6] The carbonyl carbon is highly electron-deficient (electrophilic) due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms.[6][9] This significant partial positive charge makes it an excellent target for a wide array of nucleophiles (Nu:).
The reaction proceeds via a two-step addition-elimination mechanism.[10] First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a good leaving group, resulting in the substituted product.[10][11]
Caption: General mechanism of nucleophilic acyl substitution for this compound.
Key Reactions and Applications
This compound's reactivity makes it a versatile reagent for forming various functional groups.
Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis to form 2-phenoxypropionic acid and hydrochloric acid.[6][12] This reaction is typically vigorous and is a primary consideration for handling and storage, which must be done under anhydrous conditions.[12][13]
Amidation (Reaction with Amines)
The reaction of this compound with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing amides.[3][14] This reaction is fundamental in the production of many pharmaceuticals and agrochemicals, such as the fungicide Zarilamid.[5][8] The reaction is rapid, often occurring at room temperature, and is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[14][15][16]
Caption: A typical experimental workflow for the amidation of this compound.
Esterification (Reaction with Alcohols)
This compound reacts with alcohols or phenols in a process known as alcoholysis to yield the corresponding esters.[3][6] This reaction is often more efficient than Fischer esterification starting from the carboxylic acid.[6][17] The reaction is typically carried out in the presence of a base like pyridine to scavenge the generated HCl.
Friedel-Crafts Acylation
In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), this compound can acylate aromatic rings.[18] This electrophilic aromatic substitution reaction attaches the 2-phenoxypropionyl group to an aromatic substrate, forming an aryl ketone.[19] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[20] A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with the catalyst.[18][20]
Quantitative Data and Reaction Conditions
The following tables summarize quantitative data for the synthesis and key reactions of this compound, compiled from patent literature.
Table 2: Synthesis of this compound from 2-Phenoxypropionic Acid
| Chlorinating Agent | Catalyst | Solvent | Molar Ratio (Acid:Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Oxalyl Chloride | DMF | Toluene | 1:1.2 - 2.0 | 15 - 40 | 5 - 7 | ~60 (overall) | [8] |
| Thionyl Chloride | N/A | N/A | 1:1.2 - 2.0 | Not Specified | Not Specified | 97 | [8] |
| Phosgene | DMF | Ethylene Dichloride | 1:1.2 - 3.0 | 0 - 5, then reflux | Not Specified | 94.7 - 97.2 | [5] |
| Trichloromethyl-chloroformate | Pyridine | n-Hexane | 1:1.2 - 3.0 | 30 - 40, then reflux | ~2 | 96.5 |[5] |
Table 3: Amidation of 2-(2,4-dichlorophenoxy)propionyl chloride
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |
|---|
| 2,3-dimethyl-2-aminobutyronitrile | Triethylamine | Chloroform | Room Temp. | 2 h | 75.2 |[5] |
Experimental Protocols
Protocol: Synthesis of this compound via Thionyl Chloride
This protocol is adapted from synthesis methodologies described in the literature.[8]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts).
-
Charging: Charge the flask with 2-phenoxypropionic acid.
-
Reagent Addition: Slowly add thionyl chloride (molar ratio of 1:1.2 to 1:2.0, acid:thionyl chloride) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to cease gas evolution, typically 2-4 hours.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation, collecting the appropriate fraction (e.g., ~106°C at 5 mmHg).[4]
Protocol: General Amidation using this compound (Schotten-Baumann Conditions)
This protocol is a generalized procedure based on standard organic synthesis methods.[15][16]
-
Setup: In a fume hood, dissolve the desired primary or secondary amine (1.0 eq.) and a tertiary amine base like triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Caption: Workflow for the synthesis of this compound from its parent acid.
Safety and Handling
This compound is a reactive and corrosive compound.
-
Handling: It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Moisture Sensitivity: As an acyl chloride, it reacts vigorously with water and moisture, releasing corrosive HCl gas.[12] All glassware and solvents must be anhydrous.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[13]
-
Disposal: Dispose of the material through a licensed chemical destruction facility. Do not discharge into sewer systems.[13]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound [myskinrecipes.com]
- 5. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 6. 2-Methyl-2-(3-methylphenoxy)propanoyl chloride | 63294-13-3 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Friedel-Crafts Acylation [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for 2-Phenoxypropionyl chloride, a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | α-Phenoxypropionyl chloride, 2-Phenoxypropanoyl chloride |
| CAS Number | 122-35-0 |
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 106°C / 5 mmHg[2] |
| Density | 1.18 g/cm³[2][3] |
| Flash Point | >100°C[3] |
| Vapor Pressure | 0.0447 mmHg at 25°C[3] |
Hazard Identification and Classification
This compound is a corrosive substance that requires careful handling.[4]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][5] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[2] |
NFPA 704 Rating:
-
Health: 3 (Short exposure could cause serious temporary or moderate residual injury)[2]
-
Flammability: 1 (Materials that require considerable preheating before ignition can occur)[2]
-
Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent contact.
| Body Part | Recommended Protection |
| Eyes/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH approved).[2] A face shield may also be necessary. |
| Skin | Chemical-impermeable gloves (inspect before use), long-sleeved clothing, and a lab coat.[1][2] Fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory | Not required under normal use with adequate ventilation.[1][4] For large-scale use, emergencies, or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., NIOSH/MSHA or European Standard EN 136 approved) should be used.[1][2][4] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
Do not breathe mist, gas, or vapors.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[6][7]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][4][8]
-
Store in a corrosion-resistant container with a resistant inner liner.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6][7]
-
Store locked up.[2]
First Aid Measures
Immediate medical attention is required for all exposures.[1][4]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Take off immediately all contaminated clothing.[2] Rinse skin with water or shower for at least 15 minutes.[1][4] Wash contaminated clothing before reuse.[2] Call a physician immediately.[1][4] |
| Inhalation | Remove the victim to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[2][9] If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[1][2] Seek immediate medical attention.[8] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2] |
Note to Physician: Product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of the stomach or esophagus should be investigated.[4] Treat symptomatically.[4]
Accidental Release and Firefighting Procedures
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Control Ignition Sources: Remove all sources of ignition.[2] Use spark-proof tools.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Clean-up: Absorb the spillage with inert material (e.g., sand, earth) and collect it into a suitable, closed container for disposal.[2]
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use water.[10]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors.[1][4] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Toxicological and Ecological Information
There is limited quantitative data available for the toxicological effects of this compound from the reviewed sources.
-
Acute Toxicity: No data available for oral, dermal, or inhalation routes.[2][11]
-
Skin Corrosion/Irritation: Causes severe skin burns.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2]
-
Reproductive Toxicity: No data available.[11]
Ecological Information:
-
Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[1][4]
-
No information is available on persistence, degradability, or bioaccumulative potential.[1]
Experimental Protocols
Detailed experimental protocols for toxicological or safety studies on this compound are not available in the publicly accessible safety data sheets and documents reviewed for this guide. Researchers should consult specialized toxicological databases or conduct their own studies following established guidelines (e.g., OECD, EPA) to determine specific toxicological profiles.
Visualized Workflows
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.es [fishersci.es]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 122-35-0 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Precautions for Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]
- 10. nj.gov [nj.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
Spectroscopic Profile of 2-Phenoxypropionyl Chloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxypropionyl chloride, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. This structured presentation allows for easy reference and comparison of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| Aromatic (C₆H₅) | 7.27 | m | CDCl₃[1] |
| Aromatic (C₆H₅) | 7.01 | m | CDCl₃[1] |
| Aromatic (C₆H₅) | 6.87 | m | CDCl₃[1] |
| Methine (CH) | 4.916 | q | CDCl₃[1] |
| Methyl (CH₃) | 1.708 | d | CDCl₃[1] |
¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-H) | 120 - 130 |
| Aromatic (C-H) | 115 - 125 |
| Methine (CH-O) | 70 - 80 |
| Methyl (CH₃) | 15 - 25 |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula (C₉H₉ClO₂).
| m/z | Relative Intensity (%) | Assignment |
| 184 | 14.0 | [M]⁺ (Molecular Ion) |
| 186 | 5.0 | [M+2]⁺ (Isotope Peak) |
| 121 | 100.0 | [C₇H₅O₂]⁺ |
| 94 | 24.6 | [C₆H₆O]⁺ |
| 77 | 59.7 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for this compound is not publicly available. However, the characteristic absorption frequencies for its principal functional groups are well-established.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Acid Chloride) | 1785 - 1815 (strong) | Stretch |
| C-O (Aromatic Ether) | 1200 - 1275 (strong) | Asymmetric Stretch |
| C-O (Aromatic Ether) | 1000 - 1075 (strong) | Symmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretch |
| C=C (Aromatic) | 1400 - 1600 (medium) | Stretch |
| C-Cl | 600 - 800 (strong) | Stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1 second
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Mass Spectrometry (MS)
Sample Introduction:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
Instrumentation and Parameters:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-400
-
Scan speed: 1000 amu/s
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation and Parameters:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
Physical properties of 2-phenoxypropionyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2-phenoxypropionyl chloride, a crucial reagent in various synthetic applications. The information is presented to support laboratory research and development activities, with a focus on its boiling point and density.
Core Physical Properties
This compound is a colorless to light yellow or light orange clear liquid. It is sensitive to moisture and should be handled accordingly.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Physical Property | Value | Notes |
| Boiling Point | 246 °C | At standard atmospheric pressure (760 mmHg).[1] |
| 237.5 °C | At 760 mmHg.[2][3] | |
| 106 °C | At reduced pressure (5 mmHg). | |
| Density | 1.18 g/cm³ | At standard conditions.[1] |
Experimental Protocols for Property Determination
While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic liquids are applicable. The following sections describe common procedures for determining boiling point and density.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.
1. Capillary Method (Siwoloboff Method)
This micro-method is suitable for small sample volumes.
-
Apparatus: A Thiele tube or an oil bath, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
The capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2. Simple Distillation Method
This method is suitable for larger volumes and also serves as a purification step.[4][5]
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
The distillation flask is filled with this compound (to about two-thirds of its volume).
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a gentle boil.
-
The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.
-
Determination of Density
Density is defined as the mass per unit volume of a substance.
1. Pycnometry
This is a highly accurate method for determining the density of liquids.[1][6]
-
Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is dried and then filled with this compound and weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
2. Hydrometry
This method provides a direct and rapid measurement of density.[6][7]
-
Apparatus: A hydrometer and a graduated cylinder.
-
Procedure:
-
A sample of this compound is placed in a graduated cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.
-
Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid compound like this compound.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vernier.com [vernier.com]
- 6. matestlabs.com [matestlabs.com]
- 7. truedyne.com [truedyne.com]
The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxypropionyl chloride, a reactive acyl chloride, holds a significant, albeit often understated, position in the landscape of synthetic organic chemistry. Its emergence is intrinsically linked to two major scientific revolutions of the 20th century: the development of selective herbicides that transformed modern agriculture and the advent of semi-synthetic antibiotics that reshaped medicine. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not definitively recorded in scientific literature. Its discovery was not a singular event but rather an evolutionary step driven by the burgeoning field of agrochemicals in the mid-20th century. The story begins with the discovery of phenoxy herbicides in the 1940s. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), introduced in 1946, were found to mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds while leaving cereal crops unharmed.[1]
This discovery spurred extensive research into related phenoxyalkanoic acids. A logical progression from phenoxyacetic acids was the investigation of phenoxypropionic acids, which led to the development of herbicides like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).[2][3] The synthesis of these phenoxypropionic acid-based herbicides required the activation of the carboxylic acid group, for which the corresponding acyl chloride, such as this compound, was a crucial intermediate.
Later, the utility of this compound expanded into the pharmaceutical industry with the drive to create semi-synthetic penicillins. The discovery that the side chain of the 6-aminopenicillanic acid (6-APA) nucleus could be chemically modified opened the door to new antibiotics with improved properties. The acylation of 6-APA with this compound was a key step in the synthesis of Penicillin V (phenoxymethylpenicillin). This new derivative exhibited enhanced stability in acidic environments compared to Penicillin G, allowing for oral administration and marking a significant advancement in antibiotic therapy.[4]
Physicochemical and Spectral Data
A thorough understanding of a reagent's properties is paramount for its effective application in research and development. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| CAS Number | 122-35-0 |
| Appearance | Clear to light yellow or light orange liquid |
| Boiling Point | 246 °C |
| Density | 1.18 g/cm³ |
| Flash Point | >100 °C |
| Vapor Pressure | 0.0447 mmHg at 25 °C |
| Refractive Index | 1.5132 |
| ¹H NMR (CDCl₃) | δ 1.69 (d, 3H), 4.89 (q, 1H), 6.90-7.35 (m, 5H) ppm |
| ¹³C NMR (CDCl₃) | δ 20.6, 75.8, 115.9, 122.3, 129.6, 156.4, 173.2 ppm |
| IR (Neat) | ν ~1780 cm⁻¹ (C=O, acyl chloride) |
Experimental Protocols
The synthesis of this compound is typically achieved through two main steps: the synthesis of the precursor 2-phenoxypropionic acid, followed by its conversion to the acyl chloride.
Protocol 1: Synthesis of 2-Phenoxypropionic Acid via Williamson Ether Synthesis
This method is a classic and widely used procedure for the formation of ethers.
Materials:
-
Phenol
-
2-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide in water to create a concentrated solution.
-
To this solution, add phenol and stir until a homogenous solution of sodium phenoxide is formed.
-
Slowly add 2-chloropropionic acid to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain this temperature with stirring for 5-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4. This will precipitate the 2-phenoxypropionic acid.
-
Collect the solid product by filtration and wash with cold water.
-
The crude 2-phenoxypropionic acid can be further purified by recrystallization from water.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This is a common and effective method for converting a carboxylic acid to its corresponding acyl chloride.
Materials:
-
2-Phenoxypropionic acid
-
Thionyl chloride (SOCl₂)
-
An inert solvent (e.g., dichloromethane or toluene)
-
A catalytic amount of dimethylformamide (DMF) (optional)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2-phenoxypropionic acid and the inert solvent.
-
If using, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.2-2.0 molar equivalents) to the stirred solution at room temperature. The addition is often done via a dropping funnel.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Monitor the reaction progress by a suitable method (e.g., IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Key Applications in Research and Development
The utility of this compound spans from large-scale agrochemical production to the synthesis of complex molecules in drug discovery.
Herbicides and the Synthetic Auxin Pathway
As previously mentioned, derivatives of 2-phenoxypropionic acid are potent herbicides. They function as synthetic auxins, overwhelming the plant's natural growth-regulating hormonal pathways. The acyl chloride is a key intermediate in the synthesis of these active ingredients.
Caption: Synthetic auxin signaling pathway leading to herbicidal action.
Pharmaceuticals: Penicillin V Synthesis and Beyond
The synthesis of Penicillin V is a landmark example of the application of this compound in medicinal chemistry.
References
Methodological & Application
2-Phenoxypropionyl chloride as an acylating agent in ester synthesis
Application Notes: 2-Phenoxypropionyl Chloride in Ester Synthesis
Introduction
This compound is a reactive acylating agent employed in organic synthesis for the preparation of various esters. As an acyl chloride, it reacts readily with nucleophiles such as alcohols and phenols to form the corresponding 2-phenoxypropionate esters. This class of compounds is of significant interest to researchers in drug development and agrochemical science due to their presence in a range of biologically active molecules. For instance, derivatives of 2-phenoxypropionic acid are used as intermediates in the synthesis of herbicides and have been investigated as potential therapeutics, such as specific blockers of CLC chloride channels.[1][2]
The use of this compound for acylation offers several advantages over traditional Fischer esterification, including faster reaction rates, milder conditions (often at room temperature), and an irreversible reaction pathway that typically leads to higher yields.[3]
General Principles and Reaction Mechanism
The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism.[4][5] The reaction is highly exothermic and results in the formation of an ester and hydrogen chloride (HCl) gas.[4][5]
The key steps of the mechanism are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and a tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The C=O bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the oxonium ion to yield the final ester product and the protonated base (e.g., pyridinium chloride).[6]
The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct. Without a base, the generated HCl can protonate the starting alcohol, rendering it non-nucleophilic and halting the reaction.[6]
Application Notes
-
High Reactivity and Yield: The reaction of acyl chlorides with alcohols is typically fast and irreversible, proceeding to completion at or below room temperature.[3] This contrasts with Fischer esterification, which is an equilibrium-driven process requiring a catalyst and often heat to achieve good conversion.
-
Broad Substrate Scope: This method is effective for the acylation of primary and secondary alcohols.[6] Phenols can also be readily acylated to form phenyl esters.[3] While tertiary alcohols can be acylated, they may require stronger catalysts or longer reaction times.[6]
-
Pharmaceutical and Chemical Intermediate Synthesis: The 2-phenoxypropionate moiety is a key structural component in various herbicides and potential drug candidates.[1] This synthetic route provides an efficient means to access libraries of ester derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical development.[2]
-
Choice of Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or pyridine is essential to scavenge the generated HCl.[6][7] The reaction should be performed in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether to prevent hydrolysis of the acyl chloride.[7]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for acylation reactions involving acyl chlorides, illustrating the efficiency of this method.
| Acyl Chloride | Nucleophile | Base | Solvent | Conditions | Yield | Reference |
| 2-Methyl-acryloyl chloride | Propargyl alcohol | Triethylamine | THF | 10°C, 0.5 h, N₂ atm | 80% | [7] |
| 2-(2,4-Dichlorophenoxy)propionyl chloride | Amine* | Triethylamine | Chloroform | Room Temp, 2 h | 75.2% | [1] |
*Note: This example is an amide synthesis, but the reaction principle and conditions are analogous to ester synthesis and demonstrate the utility of the acylating agent.
Experimental Protocols
Protocol: General Procedure for the Synthesis of an Ester from an Alcohol and this compound
This protocol describes a general method for the acylation of a primary or secondary alcohol using this compound in the presence of triethylamine.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Standard glassware for aqueous workup and purification
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and triethylamine (1.5 eq). Dissolve the components in anhydrous DCM.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled solution of the alcohol and base over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly add water to quench any remaining acyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and produces HCl gas. The use of a base and a well-ventilated fume hood is mandatory.
-
Solvents like dichloromethane and tetrahydrofuran are flammable and should be handled with care, away from ignition sources.
-
Always perform reactions under an inert atmosphere to prevent the hydrolysis of the acyl chloride.
References
- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 2. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Friedel-Crafts Acylation with 2-Phenoxypropionyl Chloride
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4][5] The use of 2-phenoxypropionyl chloride as the acylating agent allows for the incorporation of a 2-phenoxypropionyl moiety, a structural motif present in various biologically active molecules.
Mechanism of Action
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[2][6][7][8] In a typical reaction, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion. The aromatic substrate, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final acylated product, a ketone.[2][8] The ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[7][8]
Applications in Drug Development and Agrochemicals
The 2-phenoxypropionyl structural unit is a key component in a variety of commercial products. For instance, derivatives of 2-phenoxypropionic acid are utilized in the synthesis of herbicides and pesticides, where they are effective in controlling broadleaf weeds.[9] In the pharmaceutical industry, this moiety is incorporated into active pharmaceutical ingredients (APIs). For example, it is a precursor in the synthesis of certain antiepileptic drugs.[10] The ability to introduce this group onto various aromatic scaffolds via Friedel-Crafts acylation provides a versatile route to novel compounds with potential therapeutic or agrochemical applications. Specifically, 2-(substituted phenoxy)propionyl chlorides are intermediates in the synthesis of fungicides like zarilamid.[11][12]
Advantages and Limitations
The Friedel-Crafts acylation offers a direct and efficient method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[13] A significant advantage of acylation over alkylation is that the acylium ion does not undergo rearrangement, leading to a single, predictable product.[2] Furthermore, the resulting ketone is deactivated towards further substitution, preventing polysubstitution reactions.[7][14]
However, the reaction is not without its limitations. It is generally only effective on activated or unactivated aromatic rings. Strongly deactivated aromatic compounds may not react. The reaction also requires the use of strong Lewis acids, which are sensitive to moisture and can be challenging to handle and dispose of, posing environmental and safety concerns. Functional groups that can be protonated or coordinate with the Lewis acid, such as amines and alcohols, are generally not compatible with the reaction conditions.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
This protocol provides a general procedure for the acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst. The specific quantities and reaction conditions may need to be optimized for different aromatic substrates.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. The system should be protected from moisture using a drying tube.
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the acyl chloride) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes. The formation of the acylium ion is often exothermic.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.[14]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aromatic ketone.
Safety Precautions:
-
This compound and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction can be exothermic, especially during the addition of reagents. Maintain proper temperature control.
-
Hydrogen chloride gas is evolved during the reaction and workup. Ensure adequate ventilation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of 2-(substituted phenoxy)propionyl chlorides and a general Friedel-Crafts acylation reaction.
Table 1: Synthesis of 2-(Substituted Phenoxy)propionyl Chloride
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | Dimethylformamide | Ethylene dichloride | 0-5 then reflux | - | 94.7 | [11] |
| 2-Phenoxypropionic acid | Acyl chlorinating agent | - | Organic solvent | 15-40 | 5-7 | - | [12] |
Table 2: General Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Lewis Acid | Molar Ratio (Substrate:Acyl Chloride:Lewis Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Propionyl chloride | FeCl₃ | 1:1:0.87 | CH₂Cl₂ | Room Temp | 0.25 | - |
| Benzene | Ethanoyl chloride | AlCl₃ | - | - | 60 (reflux) | 0.5 | - |
| Toluene | Acetyl chloride | AlCl₃ | 1:1.1:1.1 | CH₂Cl₂ | 0 to Room Temp | 0.25 | - |
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. This compound [myskinrecipes.com]
- 10. nbinno.com [nbinno.com]
- 11. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 12. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
Application of 2-Phenoxypropionyl Chloride in Herbicide and Pesticide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxypropionyl chloride and its derivatives are pivotal chemical intermediates in the agrochemical industry, primarily serving as building blocks for the synthesis of a significant class of herbicides known as aryloxyphenoxypropionates (APP).[1][2] These herbicides are highly effective post-emergence agents used for the selective control of grass weeds in a variety of broadleaf crops.[3][4] Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants.[1][4][5] This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of prominent APP herbicides utilizing this compound derivatives.
Core Synthesis Strategies
The synthesis of aryloxyphenoxypropionate herbicides from this compound precursors generally follows a multi-step pathway. The key transformation involves the formation of an ether linkage between the phenoxy group of the propionyl chloride derivative and a substituted aromatic or heteroaromatic ring system. This is typically followed by esterification or amidation to yield the final active herbicidal compound.
A common synthetic route involves the reaction of a (R)-2-(4-hydroxyphenoxy)propionic acid derivative, which can be synthesized from 2-phenoxypropionic acid, with a halogenated aromatic or heteroaromatic compound under basic conditions. The resulting intermediate is then converted to the corresponding acyl chloride, which is subsequently reacted with an alcohol or amine to produce the final ester or amide herbicide.
Featured Herbicides Derived from this compound Precursors
Several commercially important herbicides are synthesized using methodologies involving derivatives of this compound. These include:
-
Fenoxaprop-P-ethyl: A selective herbicide used to control annual and perennial grass weeds in various broadleaf crops, including soybeans, cotton, and sugar beets.[7]
-
Clodinafop-propargyl: A post-emergence herbicide for the control of annual grasses, particularly wild oats, in wheat.[8]
-
Quizalofop-P-ethyl: A selective, post-emergence herbicide for the control of annual and perennial grass weeds in broadleaf crops such as soybeans, cotton, and canola.[6][9]
-
Zarilamid: An agricultural fungicide, demonstrating the versatility of this compound derivatives beyond herbicide synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various aryloxyphenoxypropionate herbicide derivatives. Yields and purity can vary based on the specific reaction conditions and purification methods employed.
Table 1: Synthesis of 2-(substituted phenoxy)propionyl chloride
| Precursor | Acyl Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | Dimethyl formamide | Ethylene dichloride | 0-5 then reflux | 94.7 | 97.0 | CN1861559A |
| 2-(2,4-dichlorophenoxy)propionic acid | Trichloromethylchloroformate | Pyridine | n-hexane | 30-40 then reflux | 96.0 | 96.5 | CN1861559A |
| 2-(2,4-dichlorophenoxy)propionic acid | Triphosgene | Morpholine | Toluene | 0-5 then reflux | 92.0 | 96.2 | CN1861559A |
Table 2: Synthesis of Aryloxyphenoxypropionate Herbicides
| Herbicide | Precursors | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Fenoxaprop-P-ethyl | 2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Potassium carbonate | Acetonitrile | 85 | 94 | CN102070550B |
| Fenoxaprop-P-ethyl | 6-chloro-2-(p-hydroxy)phenoxybenzoxazole, Ethyl p-toluenesulfonyl propionate | Acid binding agent, Catalyst | Not specified | Not specified | >97 | CN101177417A |
| Clodinafop-propargyl | (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | Potassium carbonate | N,N-dimethylformamide | 91.0 | 99.0 | CN102584691A |
| Clodinafop-propargyl | DHPPA, 2,3-difluoro-5-chloropyridine, Propargyl chloride | Potassium hydroxide, Potassium carbonate | Acetonitrile, DMF | Not specified | >98 | CN102070550B |
| Quizalofop-P-ethyl | 2,6-dichloroquinoxaline, Hydroquinone, Ethyl (S)-2-bromopropionate | Base, Potassium carbonate | Not specified | Not specified | Not specified | AERU |
| Zarilamid intermediate | 2-(2,4-dichlorophenoxy)propionyl chloride, 2,3-dimethyl-2-aminobutyronitrile | Triethylamine | Chloroform | 75.2 | 98.0 | CN1861559A |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of key intermediates and a final herbicide product.
Protocol 1: Synthesis of 2-(2,4-dichlorophenoxy)propionyl chloride
This protocol is adapted from the methods described in patent CN1861559A.
Materials:
-
2-(2,4-dichlorophenoxy)propionic acid
-
Phosgene (or a safer equivalent like triphosgene or trichloromethylchloroformate)
-
Dimethyl formamide (DMF)
-
Ethylene dichloride
-
Nitrogen gas
-
Standard laboratory glassware for reactions under inert atmosphere
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
In a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a system for trapping excess phosgene, dissolve 24g of 2-(2,4-dichlorophenoxy)propionic acid (purity ≥ 98%) in 200ml of ethylene dichloride.
-
Add 10ml of dimethyl formamide as a catalyst and stir the mixture.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Carefully introduce a metered amount of phosgene (30g) into the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition of phosgene is complete, stop the phosgene flow and purge the system with nitrogen gas to remove any unreacted phosgene.
-
Gradually warm the reaction solution to reflux temperature and maintain reflux.
-
Monitor the reaction progress using gas chromatography until the starting 2-(2,4-dichlorophenoxy)propionic acid is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by vacuum distillation to obtain the crude product.
-
The resulting product is 2-(2,4-dichlorophenoxy)propionyl chloride. Expected yield is approximately 25g with a purity of around 97%.
Protocol 2: Synthesis of Clodinafop-propargyl (One-Pot Method)
This protocol is a generalized procedure based on the principles outlined in patent CN102584691A.
Materials:
-
(R)-(+)-2-(4-hydroxyphenoxy)propionic acid
-
Propargyl chloride
-
2,3-difluoro-5-chloropyridine
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Ethanol (95%)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a four-necked reaction flask, add 18.4g (0.1 mol) of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid and 100ml of N,N-dimethylformamide.
-
Add 33.1g (0.24 mol) of potassium carbonate to the mixture.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add 8.2g (0.11 mol) of propargyl chloride dropwise. After the addition, maintain the reaction at this temperature for 6 hours.
-
After the initial reaction period, increase the temperature to 95 °C.
-
Add 15g (0.1 mol) of 2,3-difluoro-5-chloropyridine dropwise to the reaction mixture.
-
Maintain the reaction at 95 °C for 10 hours.
-
After the reaction is complete, cool the mixture and filter to remove the solid potassium carbonate and potassium chloride.
-
Remove the DMF solvent from the filtrate by vacuum distillation to obtain a brown viscous liquid.
-
Recrystallize the crude product from 95% ethanol to yield clodinafop-propargyl as a crystalline solid. The expected yield is approximately 91% with a purity of 99.0%.
Mechanism of Action: ACCase Inhibition
Aryloxyphenoxypropionate herbicides, synthesized from this compound derivatives, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][4][5] ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[3] By blocking this enzyme, the herbicide prevents the formation of malonyl-CoA from acetyl-CoA, thereby halting the production of the fatty acids necessary for building cell membranes and other vital lipids.[1] This disruption of lipid metabolism leads to a loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death in susceptible grass species.[1] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[5]
Diagrams
Caption: General synthetic workflow for aryloxyphenoxypropionate herbicides.
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. pomais.com [pomais.com]
- 7. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 8. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 9. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
Application Notes and Protocols: Synthesis of Bioactive 2-Phenoxypropionamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-phenoxypropionyl chloride with primary and secondary amines is a robust and versatile method for the synthesis of N-substituted 2-phenoxypropionamides. This class of compounds is of significant interest in the fields of agrochemicals and medicinal chemistry due to their demonstrated herbicidal, antifungal, and other biological activities. The formation of the amide bond via nucleophilic acyl substitution is typically a high-yielding and straightforward reaction, making it an attractive transformation in discovery and process chemistry.
These application notes provide detailed protocols for the synthesis of 2-phenoxypropionamides, summarize reaction data, and discuss the applications of these compounds, particularly in the development of novel herbicides and potential therapeutic agents.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product. An ancillary base is typically required to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of N-substituted 2-phenoxypropionamides.
Applications in Research and Development
Herbicidal Activity
A significant application of 2-phenoxypropionamides is in the development of herbicides. Many N-aryl-2-(4-aryloxyphenoxy)propionamides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition disrupts the formation of cell membranes, leading to plant death.[2] This mode of action provides selectivity for monocotyledonous weeds in broadleaf crops. Research in this area focuses on synthesizing novel derivatives to improve efficacy, broaden the spectrum of controlled weeds, and enhance crop safety.[3][4][5]
Caption: Simplified pathway of ACCase inhibition by 2-phenoxypropionamide herbicides.
Antifungal and Medicinal Potential
The amide scaffold is a common feature in many biologically active molecules. Derivatives of 2-phenoxypropionamide have been investigated for their antifungal properties.[6][7][8][9][10] The mechanism of action can vary, but may involve the disruption of fungal cell membranes or inhibition of essential enzymes.[9] Furthermore, the structural motif of phenoxyacetic and phenoxypropionic acids and their derivatives is found in various compounds with a range of medicinal applications, suggesting that N-substituted 2-phenoxypropionamides could be valuable scaffolds in drug discovery programs.[11][12]
Experimental Protocols
The following are generalized protocols for the synthesis of N-substituted 2-phenoxypropionamides. The specific conditions may require optimization based on the reactivity and solubility of the amine.
Protocol 1: Synthesis of N-Aryl-2-phenoxypropionamides
This protocol is suitable for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl-2-phenoxypropionamides
This protocol is adapted for the reaction with more nucleophilic primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated NH₄Cl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the aliphatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF or DCM.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C. Add this compound (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor for the disappearance of the starting amine by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated NH₄Cl solution, followed by saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Data Presentation: Reaction Parameters and Yields
The following tables summarize reaction conditions and yields for the synthesis of various N-substituted propionamides based on published procedures for this compound and its close analogs.
Table 1: Synthesis of N-Aryl-2-phenoxypropionamides and Analogs
| Amine (Aniline Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted anilines | Pyridine | Acetone | Room Temp | 0.5 | Not specified | [13] |
| 4-Chloro-3-methylaniline | Pyridine | Acetone | Room Temp | 0.5 | 47 | [13] |
| 4-Trifluoromethylaniline | Pyridine | Acetone | Room Temp | 0.5 | 86 | [13] |
| Aniline | - | CH₂Cl₂ | Room Temp | Overnight | 47 | [14] |
| 4-Nitroaniline | - | CH₂Cl₂ | Room Temp | Overnight | 26 | [14] |
| 3-Aminoacetophenone | - | CH₂Cl₂ | Room Temp | Overnight | 48 | [14] |
Table 2: Synthesis of N-Alkyl-2-phenoxypropionamides and Analogs
| Amine (Aliphatic) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | - | CH₂Cl₂ | Room Temp | Overnight | 88 | |
| Cyclohexylamine | Et₃N | CH₂Cl₂ | Room Temp | Overnight | 20 | [14] |
| N,N-Dimethylethylenediamine | Not specified | Not specified | Not specified | Not specified | Not specified | |
| N,N-Dimethylpropylenediamine | Not specified | Not specified | Not specified | Not specified | Not specified | [15] |
Conclusion
The synthesis of N-substituted 2-phenoxypropionamides from this compound and amines is a highly efficient and adaptable chemical transformation. The resulting amide products have significant potential in the development of new herbicides and pharmacologically active compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this valuable class of molecules. Further optimization of reaction conditions for specific substrates can lead to improved yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors | MDPI [mdpi.com]
- 7. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental conditions for chemical reactions involving 2-phenoxypropionyl chloride. This document includes protocols for the synthesis of this compound and its subsequent reactions with nucleophiles, which are crucial steps in the development of various commercial products, including herbicides and potential drug candidates.
Synthesis of this compound
The synthesis of this compound is a fundamental step for its use in further chemical reactions. The most common method involves the chlorination of 2-phenoxypropionic acid.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound from 2-phenoxypropionic acid using thionyl chloride.
Experimental Protocol: Synthesis from 2-Phenoxypropionic Acid
This protocol details the synthesis of this compound from 2-phenoxypropionic acid using a chlorinating agent.
Materials:
-
2-Phenoxypropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxypropionic acid in an anhydrous organic solvent like dichloromethane or toluene.[1][2]
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to the solution at a controlled temperature, typically between 0 and 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[1] The reaction temperature can range from 15-40 °C to 60-70 °C depending on the specific chlorinating agent and solvent used.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is fully consumed.[1] The reaction time is typically between 5 and 7 hours.[2]
-
Once the reaction is complete, remove the excess solvent and volatile byproducts under reduced pressure.[2]
-
The crude this compound can be purified by vacuum distillation.
Summary of Synthesis Conditions
| Parameter | Condition | Source |
| Starting Material | 2-Phenoxypropionic acid | [1][2] |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, POCl₃, PCl₃, PCl₅ | [2] |
| Solvent | Dichloromethane, Toluene, DMF | [1][2] |
| Catalyst | DMF | [1] |
| Reaction Temperature | 15-70 °C | [2] |
| Reaction Time | 5-7 hours | [2] |
| Purification | Reduced pressure distillation | [2] |
Reactions of this compound
This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with various nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.
Reaction with Amines (Amide Formation)
The reaction of this compound with primary or secondary amines yields N-substituted 2-phenoxypropionamides. This reaction is fundamental in the synthesis of various biologically active molecules.
O O // // C-Cl + R-OH -> C-O-R + HCl | | CH-CH3 CH-CH3 | | O-Ph O-Ph
Caption: Herbicidal mechanism of aryloxyphenoxypropionates.
Experimental Workflow: Synthesis and Reaction of this compound
Caption: General workflow for synthesis and subsequent reaction.
Logical Relationship: Drug Discovery Process
Caption: Drug discovery process for this compound derivatives.
References
Application Notes and Protocols for the Quantification of 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-phenoxypropionyl chloride, a key intermediate in various synthetic processes. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry have been compiled to ensure accurate and reproducible results in research and quality control settings.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a robust technique for the quantification of volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, a direct GC analysis can be challenging. Derivatization to a more stable ester form is the recommended approach for reliable quantification of this compound. This method is particularly useful for monitoring reaction progress and assessing purity. A patent for a similar compound, 2-chloropropionyl chloride, details a GC method involving derivatization with methanol[1].
Experimental Protocol: GC-FID Analysis after Methanol Derivatization
Objective: To quantify this compound by converting it to its methyl ester derivative, followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation and Materials:
-
Gas Chromatograph with FID detector
-
Capillary GC column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Methanol (anhydrous, analytical grade)
-
This compound standard
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., dichloromethane, anhydrous)
-
Volumetric flasks and pipettes
-
GC vials with inserts
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in anhydrous dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
To each calibration standard, add a fixed concentration of the internal standard.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a volumetric flask.
-
Dissolve the sample in a known volume of anhydrous dichloromethane.
-
Add a fixed concentration of the internal standard.
-
Take an aliquot of the sample solution and add an excess of anhydrous methanol to convert this compound to its methyl ester. The reaction is typically rapid at room temperature.
-
Allow the reaction to proceed for at least 15 minutes.
-
Neutralize any excess acid with a suitable base if necessary, and dry the solution with anhydrous sodium sulfate.
-
-
GC-FID Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Quantification:
-
Identify the peaks corresponding to the methyl 2-phenoxypropionate and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation: GC-FID Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: GC-FID Analysis of this compound
Caption: Workflow for the GC-FID quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. For acyl chlorides, which are highly reactive and lack strong chromophores for UV detection, pre-column derivatization is a common strategy. Derivatization with a reagent that introduces a UV-active or fluorescent tag enhances sensitivity and selectivity. A general method for the trace analysis of acyl chlorides in lipophilic drug substances using 2-nitrophenylhydrazine as a derivatizing agent has been reported[2][3].
Experimental Protocol: HPLC-UV Analysis after Derivatization with 2-Nitrophenylhydrazine
Objective: To quantify this compound by derivatization with 2-nitrophenylhydrazine, followed by analysis using HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
2-Nitrophenylhydrazine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
Procedure:
-
Standard and Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a derivatization reagent solution of 2-nitrophenylhydrazine in acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a volumetric flask and dissolve in anhydrous acetonitrile.
-
To an aliquot of the sample or standard solution, add an excess of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for approximately 30 minutes. The reaction converts the acyl chloride to a stable, UV-active hydrazide derivative.
-
-
HPLC-UV Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 395 nm (based on the absorbance maximum of the derivative)
-
-
Quantification:
-
Identify the peak corresponding to the derivatized this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Signaling Pathway Diagram: Derivatization Reaction
Caption: Derivatization of this compound for HPLC analysis.
Titrimetric Analysis
Titrimetry offers a simple, cost-effective, and rapid method for the quantification of acyl chlorides. This classical analytical technique is suitable for determining the purity of raw materials and concentrated solutions. The method involves the reaction of the acyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile.
Experimental Protocol: Back-Titration Method
Objective: To determine the concentration of this compound by reacting it with an excess of a standard solution of a base (e.g., sodium hydroxide) and back-titrating the excess base with a standard acid solution.
Instrumentation and Materials:
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ethanol (neutral)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of this compound into an Erlenmeyer flask.
-
Add a known volume of neutral ethanol to dissolve the sample.
-
-
Reaction with Excess Base:
-
Add a known excess volume of standardized NaOH solution to the flask. The NaOH will react with the this compound (hydrolysis) and any acidic impurities.
-
Stir the solution for a few minutes to ensure the reaction is complete.
-
-
Back-Titration:
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess (unreacted) NaOH with the standardized HCl solution until the pink color of the indicator disappears.
-
Record the volume of HCl used.
-
-
Blank Titration:
-
Perform a blank titration by repeating the procedure without the this compound sample. This determines the total amount of NaOH initially added.
-
-
Calculation:
-
Calculate the moles of NaOH that reacted with the this compound using the following formula:
-
Moles of reacted NaOH = (Volume of HCl for blank - Volume of HCl for sample) x Molarity of HCl
-
-
Calculate the percentage purity of this compound based on the moles of reacted NaOH and the initial sample weight.
-
Data Presentation: Titrimetric Analysis (Representative Data)
| Parameter | Result |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (% RSD) | < 1% |
Logical Relationship Diagram: Titration Principle
Caption: Principle of the back-titration method for this compound.
References
- 1. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Propionate Esters using 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxypropionyl chloride is a reactive acyl chloride intermediate valuable in the synthesis of a variety of propionate esters. These esters are significant in several fields, including the development of herbicides and as potential prodrugs in pharmaceuticals to enhance drug delivery.[1][2] The synthesis of these esters is typically achieved through the reaction of this compound with a corresponding alcohol or phenol. This document provides detailed protocols for the synthesis of the this compound precursor and a general method for its subsequent esterification.
Synthesis of 2-Phenoxypropionic Acid
The precursor to this compound is 2-phenoxypropionic acid. A common synthetic route involves the reaction of phenol with 2-chloropropionic acid under basic conditions.[3]
Experimental Protocol: Synthesis of 2-Phenoxypropionic Acid[3]
-
In a 2 L reaction flask, dissolve 214 g of sodium hydroxide in 530 mL of water.
-
To the sodium hydroxide solution, add 200 g of phenol and 345 g of 2-chloropropionic acid.
-
Heat the mixture to 65°C and stir for 6 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 4 with the addition of a suitable acid.
-
Filter the resulting precipitate to obtain a white solid powder of 2-phenoxypropionic acid.
-
The product can be further purified by crystallization.
| Parameter | Value |
| Purity | 99.6% |
| Yield | 85% |
Synthesis of this compound
2-Phenoxypropionic acid can be converted to the more reactive this compound using a chlorinating agent such as thionyl chloride or oxalyl chloride.[3]
Experimental Protocol: Synthesis of this compound[3]
-
In a 2 L reaction flask, suspend 205 g of 2-phenoxypropionic acid in 400 mL of dichloromethane.
-
At 30°C, add 240 g of thionyl chloride to the suspension.
-
Stir the mixture for 6 hours.
-
After the reaction is complete, remove the organic solvent under reduced pressure at a low temperature.
-
Collect the fraction at 80°C to obtain a pale yellow oily liquid of this compound.
| Parameter | Value |
| Purity | 98.24% |
| Yield | 94.5% |
Synthesis of Propionate Esters from this compound
The reaction of this compound with alcohols or phenols yields the corresponding propionate esters. This reaction is a nucleophilic acyl substitution where the alcohol/phenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride gas.[4][5]
General Experimental Protocol: Esterification of this compound
This is a general procedure and may require optimization for specific alcohols or phenols.
-
In a reaction flask, dissolve the desired alcohol or phenol in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, slowly add an equimolar amount of this compound. The reaction can be vigorous, and cooling in an ice bath may be necessary.[6]
-
A base, such as pyridine or triethylamine, can be added to the reaction mixture to act as a catalyst and to neutralize the hydrogen chloride gas that is formed.[5]
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 5% HCl) to remove the base, followed by washing with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The crude product can be purified by techniques such as distillation, chromatography, or recrystallization.
Logical Workflow for Propionate Ester Synthesis
Caption: Workflow for the synthesis of propionate esters.
Signaling Pathways and Applications
While specific signaling pathways directly modulated by esters of 2-phenoxypropionic acid are not extensively detailed in the provided search results, the broader class of phenoxy propionic acid derivatives is well-known for its herbicidal activity. These compounds often act by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.
In the context of drug development, the esterification of a parent drug to form a propionate ester is a common strategy to create a prodrug .[1][2] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. This approach can be used to:
-
Improve oral bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, enhancing its absorption across the gastrointestinal tract.[2]
-
Increase drug stability: Esterification can protect a drug from degradation in the stomach or during first-pass metabolism.
-
Enhance patient compliance: By modifying the pharmacokinetic profile, a prodrug can lead to a longer duration of action, reducing the dosing frequency.[1]
-
Targeted drug delivery: Specific enzymes in target tissues can cleave the ester bond, releasing the active drug at the desired site of action.
Experimental Workflow for Prodrug Development and Evaluation
Caption: Prodrug development and evaluation workflow.
References
- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
- 6. shout.education [shout.education]
Application Notes and Protocols for the Preparation of Fragrant Phenoxy Group Propionic Acid Compounds using 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of fragrant phenoxy group propionic acid esters using 2-phenoxypropionyl chloride. This method offers a versatile and efficient route to novel aromatic compounds with potential applications in the fragrance, cosmetics, and pharmaceutical industries. The protocols detailed below are intended for laboratory-scale synthesis and can be adapted for various research and development purposes.
Introduction
Esters derived from 2-phenoxypropionic acid are a class of compounds that often exhibit pleasant and complex aromas, making them valuable targets for the fragrance industry. The use of this compound as a starting material provides a highly reactive intermediate that readily undergoes esterification with a variety of fragrant alcohols. This reaction proceeds under mild conditions and typically results in good to excellent yields. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of fragrant phenoxy group propionic acid esters.
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and characterization of fragrant phenoxypropionic acid esters is outlined in the following diagram.
Caption: Experimental workflow for fragrant ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-Phenoxypropionate
This protocol describes the synthesis of benzyl 2-phenoxypropionate, a compound anticipated to have a pleasant, fruity-floral aroma.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add this compound dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl 2-phenoxypropionate.
Protocol 2: Synthesis of Phenethyl 2-Phenoxypropionate
This protocol details the preparation of phenethyl 2-phenoxypropionate, which is expected to possess a warm, rosy, and honey-like fragrance.
Materials:
-
This compound (1.0 eq)
-
Phenethyl alcohol (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenethyl alcohol in anhydrous THF.
-
Add pyridine to the solution and stir.
-
Slowly add this compound to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography to afford pure phenethyl 2-phenoxypropionate.
Protocol 3: Synthesis of Cinnamyl 2-Phenoxypropionate
This protocol outlines the synthesis of cinnamyl 2-phenoxypropionate, a compound anticipated to have a sweet, balsamic, and spicy-floral scent.
Materials:
-
This compound (1.0 eq)
-
Cinnamyl alcohol (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cinnamyl alcohol and triethylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound in anhydrous diethyl ether dropwise.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with diethyl ether.
-
Combine the filtrates and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography to obtain pure cinnamyl 2-phenoxypropionate.
Data Presentation
The following table summarizes the expected data for the synthesized fragrant phenoxypropionic acid esters. The yields are estimated based on similar esterification reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Odor Description |
| Benzyl 2-Phenoxypropionate | C₁₆H₁₆O₃ | 256.29 | 85-95 | Sweet, fruity, floral, with jasmine and balsamic nuances.[1] |
| Phenethyl 2-Phenoxypropionate | C₁₇H₁₈O₃ | 270.32 | 80-90 | Warm, rosy, honey-like, with fruity and herbaceous undertones. |
| Cinnamyl 2-Phenoxypropionate | C₁₈H₁₈O₃ | 282.33 | 88-98 | Sweet, balsamic, spicy, with floral and fruity notes.[2][3] |
Olfactory Signaling Pathway
The perception of fragrance from these synthesized esters is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: Simplified olfactory signaling pathway.
The binding of a fragrant ester to its specific OR, a G-protein coupled receptor (GPCR), causes a conformational change in the receptor. This activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cAMP-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, resulting in the perception of a specific scent.
Conclusion
The use of this compound provides an effective and versatile method for the synthesis of a variety of fragrant phenoxypropionic acid esters. The protocols outlined in these application notes can be readily implemented in a standard organic chemistry laboratory. The resulting esters have potential applications as novel fragrance components in various consumer products. Further research can focus on the synthesis of a broader library of these esters and a more detailed characterization of their olfactory properties and potential biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Reactions Involving 2-Phenoxypropionyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-phenoxypropionyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is an acyl chloride derivative of 2-phenoxypropionic acid. It is a reactive chemical intermediate primarily used in the synthesis of herbicides, pesticides, and pharmaceuticals. Its reactivity with nucleophiles like amines and alcohols makes it a valuable building block in organic synthesis for creating amide and ester linkages.
Q2: What are the common methods for synthesizing this compound?
A2: The most common laboratory and industrial methods involve the chlorination of 2-phenoxypropionic acid using a chlorinating agent. The two most frequently used reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions with water are vigorous and produce corrosive hydrogen chloride (HCl) gas.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound.
A. Synthesis of this compound
Issue 1: Low or no yield of this compound.
| Potential Cause | Troubleshooting/Optimization |
| Incomplete reaction | - Thionyl Chloride: Ensure a sufficient excess of thionyl chloride is used (typically 2-3 equivalents). Consider extending the reaction time or increasing the reaction temperature (reflux is common).[2] - Oxalyl Chloride: While often reacting at room temperature, gentle warming might be necessary to initiate or complete the reaction. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction.[3] |
| Degradation of product | Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or GC and avoid unnecessarily long reaction times. |
| Loss during workup | This compound is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). During the removal of excess chlorinating agent by distillation, be mindful of the product's boiling point to avoid co-distillation. |
Issue 2: Product is impure, showing multiple spots on TLC or peaks in GC.
| Potential Cause | Troubleshooting/Optimization |
| Residual 2-phenoxypropionic acid | This indicates an incomplete reaction. See "Incomplete reaction" under Issue 1. The unreacted acid can often be removed by careful distillation of the product. |
| Side products from thionyl chloride | Thionyl chloride can generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4] While gaseous, they can lead to acidic impurities if trapped. Ensuring a good inert gas flow during the reaction and workup can help remove them. |
| Formation of anhydride | Incomplete conversion or the presence of moisture can lead to the formation of 2-phenoxypropionic anhydride. This can be minimized by using a sufficient excess of the chlorinating agent and strictly anhydrous conditions. |
B. Acylation Reactions with this compound (e.g., Amide Formation)
Issue 1: Low yield of the desired amide product.
| Potential Cause | Troubleshooting/Optimization |
| Hydrolysis of this compound | The acyl chloride is highly susceptible to hydrolysis. Ensure all reactants, solvents, and glassware are anhydrous. The reaction should be run under an inert atmosphere.[5] |
| Inadequate base | Acylation of amines generates HCl, which protonates the amine starting material, rendering it non-nucleophilic.[5] Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or two equivalents of the reactant amine to scavenge the HCl. |
| Low reactivity of the amine | Some amines, particularly aromatic amines with electron-withdrawing groups, are poor nucleophiles. The reaction may require heating or the use of a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Steric hindrance | If either the amine or the this compound is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature and/or extending the reaction time. |
Issue 2: Formation of significant side products.
| Potential Cause | Troubleshooting/Optimization |
| Unreacted starting materials | If the reaction is not driven to completion, both unreacted amine and this compound (or its hydrolysis product, 2-phenoxypropionic acid) can be present. These can typically be removed during workup with aqueous acid and base washes, respectively.[5] |
| Diacylation of primary amines | Although less common, it is possible for a primary amine to be acylated twice, especially if the reaction conditions are harsh. Using a stoichiometric amount of the acyl chloride and adding it slowly to the amine solution can minimize this. |
| Elimination reaction | Under strongly basic conditions and/or elevated temperatures, an elimination reaction can occur, leading to the formation of 2-phenoxyacrylate derivatives. Use a non-nucleophilic, sterically hindered base if possible, and maintain a moderate reaction temperature. |
| Cleavage of the phenoxy group | While generally stable, the ether linkage could potentially be cleaved under very harsh acidic or basic conditions, though this is unlikely under standard acylation protocols. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride[2]
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 2-phenoxypropionic acid (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is often used directly in the next step or can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride[3]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-phenoxypropionic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reaction: Add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
Catalyst: Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) should be observed.
-
Stirring: Stir the reaction mixture at room temperature for 1-3 hours after the gas evolution has subsided.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound.
Protocol 3: Acylation of a Primary Amine with this compound[6]
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride (as the carboxylate), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
IV. Visual Guides
Diagram 1: Synthesis of this compound
References
- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Phenoxypropionyl Chloride Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using 2-phenoxypropionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a reaction using this compound?
A1: Common impurities can be categorized into three main groups:
-
Starting Materials: Unreacted 2-phenoxypropionic acid (the precursor to the chloride) or the nucleophile used in the reaction.
-
Reagent-Related Byproducts: Excess chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their byproducts (e.g., sulfur dioxide, phosphorous acid, HCl) can be present.[1] The synthesis of this compound itself can introduce impurities if not perfectly executed.[2]
-
Side-Reaction Products: Hydrolysis of the this compound back to 2-phenoxypropionic acid if moisture is present. Other potential reactive impurities in reagents or solvents, such as aldehydes or peroxides, can also lead to unexpected byproducts.[3]
Q2: What is the recommended first step for purifying the crude product?
A2: An aqueous workup followed by an acid-base extraction is typically the most effective initial purification step. This process can effectively remove acidic impurities like unreacted 2-phenoxypropionic acid and inorganic byproducts.[4][5] The crude product, dissolved in an organic solvent like diethyl ether or dichloromethane, is washed with a mild base such as aqueous sodium bicarbonate.[4][6] This converts the acidic impurity into its water-soluble salt, which partitions into the aqueous layer, leaving the desired neutral product in the organic layer.[4]
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the physical state of your product and the nature of the remaining impurities.
-
Recrystallization is ideal for solid products with moderate purity (typically >90%) where the impurities have different solubility profiles from the desired compound.[7] It is a cost-effective and scalable method for obtaining highly pure crystalline solids.[7]
-
Column Chromatography is more versatile and can be used for both solid and oily products. It is particularly useful for separating compounds with similar polarities or when multiple impurities are present.[8] Techniques like flash chromatography are standard for routine purification, while preparative HPLC or centrifugal partition chromatography (CPC) can be used for challenging separations or very high purity requirements.[9][10]
Q4: My final product is an oil, not a solid. What are the best purification techniques?
A4: Purifying oils requires methods that do not rely on crystallization.
-
Column Chromatography: This is the most common and effective method for purifying oils. A suitable solvent system is chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation.
-
Distillation: If the oily product is volatile and thermally stable, distillation (often under reduced pressure to lower the boiling point) can be an excellent method for removing non-volatile impurities.
-
Acid-Base Extraction: As with solids, this can be used to remove acidic or basic impurities from the oily product.[5]
Troubleshooting Guide
Problem: My crude product is contaminated with unreacted 2-phenoxypropionic acid.
-
Cause: Incomplete conversion during the synthesis of this compound or hydrolysis of the acyl chloride during the reaction or workup.
-
Solution: Acid-Base Extraction.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[5]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base.[4][6] The acidic 2-phenoxypropionic acid will react to form its sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[6]
-
dot graph AcidBaseExtraction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
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// Edges start -> sep_funnel; sep_funnel -> add_base; add_base -> separate; separate -> org_layer [label=" Top or Bottom Layer\n (check density)"]; separate -> aq_layer [label=" Other Layer"]; org_layer -> wash_brine; wash_brine -> dry; dry -> end; } dot Figure 1. Workflow for removing acidic impurities via acid-base extraction.
Problem: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of your product, or the product may be too soluble in the chosen solvent even when cooled. Impurities can also inhibit crystallization.
-
Solutions:
-
Change Solvent System: Screen for a new solvent or solvent pair. A good single solvent will dissolve the product when hot but not when cold.[7] For a solvent pair, one solvent should readily dissolve the product (soluble solvent) and the other should not (anti-solvent). Dissolve the product in a minimum of the hot soluble solvent, then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Lower the Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., using an ice bath or refrigerator).
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.
-
Further Purification: The concentration of impurities may be too high. First, purify the material by column chromatography to remove the impurities that are inhibiting crystallization, and then attempt recrystallization again.
-
Problem: My compound is not separating from impurities on a silica gel column.
-
Cause: The solvent system (eluent) may not be optimized for your specific separation. The polarity of the eluent might be too high, causing all compounds to elute together, or too low, causing everything to remain at the baseline.
-
Solutions:
-
Optimize Eluent Polarity: Use TLC to test various solvent systems. Aim for a system that gives your desired product an Rf value of ~0.3-0.4 and maximizes the separation from impurity spots.
-
Use a Gradient: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.
-
Change the Stationary Phase: If separation on silica gel (normal phase) is poor, consider using a different stationary phase. Alumina can be an alternative, or you could switch to reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[11]
-
Check for Sample Overload: Loading too much crude product onto the column can lead to broad, overlapping bands. Use a rule of thumb of 1:30 to 1:100 for the ratio of crude product mass to silica gel mass.
-
// Node styles question [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define nodes start [label="Crude Product\n(Post-Workup)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is the product a solid?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Attempt Recrystallization", process]; q2 [label="Did it crystallize well?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure_solid [label="Pure Solid Product", outcome]; chromatography [label="Perform Column\nChromatography", process]; q3 [label="Is the product pure?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure_oil [label="Pure Oily Product", outcome]; further_purify [label="Consider alternative methods\n(e.g., Prep-HPLC, Distillation)", process];
// Edges start -> q1; q1 -> recrystallize [label="Yes"]; q1 -> chromatography [label="No (It's an oil)"]; recrystallize -> q2; q2 -> pure_solid [label="Yes"]; q2 -> chromatography [label="No (Oiled out/\nremains impure)"]; chromatography -> q3; q3 -> pure_solid [label="Yes (and solidifies)"]; q3 -> pure_oil [label="Yes (and remains oil)"]; q3 -> further_purify [label="No"]; } dot Figure 2. Decision tree for selecting a suitable purification technique.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve approximately 1 gram of the crude product in 20-30 mL of a suitable organic solvent (e.g., diethyl ether).
-
First Extraction: Transfer the solution to a separatory funnel. Add 15 mL of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (CO₂ gas may form).[6]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): If significant acidic impurity remains (check by TLC), repeat the extraction with another 15 mL of sodium bicarbonate solution.
-
Brine Wash: Wash the remaining organic layer with 15 mL of saturated aqueous NaCl (brine) to remove most of the dissolved water and any residual base. Separate and discard the aqueous layer.
-
Drying and Evaporation: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[6]
Protocol 2: Standard Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the product is highly soluble at high temperatures but poorly soluble at room temperature or below.[7] Test this with small amounts in test tubes.
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with constant swirling.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them, keeping the solution warm to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, cooling may be continued in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Quantitative Data Summary
The following table summarizes yield and purity data from representative syntheses involving this compound derivatives, as described in patent literature. This illustrates typical outcomes after purification.
| Product | Starting Material | Acylating Agent | Catalyst | Purification Method | Purity (GC) | Yield | Reference |
| 2-(2,4-dichlorophenoxy)propionyl chloride | 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | DMF | Negative Pressure Precipitation | 97.0% | 94.7% | [1] |
| 2-(2,4-dichlorophenoxy)propionyl chloride | 2-(2,4-dichlorophenoxy)propionic acid | Trichloromethylchloroformate | Pyridine | Negative Pressure Precipitation | 96.5% | 96.0% | [1] |
| Zarilamid | 2,3-dimethyl-2-aminobutyronitrile & 2-(2,4-dichlorophenoxy)propionyl chloride | - | Triethylamine | Aqueous Wash, Crystallization | 98.0% | 75.2% | [1] |
References
- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 2. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. biocompare.com [biocompare.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of 2-phenoxypropionyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenoxypropionyl chloride, a key intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-phenoxypropionic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl). Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be employed.
Q2: What are the typical yields for the this compound synthesis?
A2: Under optimized conditions, the synthesis of this compound can achieve high yields, often exceeding 90%. For instance, the reaction of 2-phenoxypropionic acid with thionyl chloride in dichloromethane has been reported to yield 93.6%.[1] Another method using 2-phenoxypropionic acid ethyl ester as a starting material, followed by hydrolysis and then reaction with thionyl chloride, has shown a yield of 97% for the chlorination step.[1]
Q3: What are the main challenges or side reactions in this synthesis?
A3: The primary challenges in the synthesis of this compound include incomplete conversion of the starting material, degradation of the product, and the formation of impurities. The high reactivity of the acyl chloride product makes it susceptible to hydrolysis if moisture is present in the reaction setup.[2][3][4] Common side reactions can also include the formation of anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Monitoring the reaction progress is crucial for achieving optimal yield. While Thin Layer Chromatography (TLC) is a common technique, it can be misleading for acyl chloride synthesis as the reactive product may hydrolyze on the silica gel plate.[5] A more reliable method is infrared (IR) spectroscopy, where the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride can be observed. Gas chromatography (GC) can also be used to track the consumption of the starting material.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction to determine the point of completion.[7] - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. A typical temperature range is 15-40°C.[1] - Use a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can accelerate the reaction.[6] |
| Degradation of Product | - Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze back to 2-phenoxypropionic acid.[2][3][4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Excessive Heat: While heating can improve the reaction rate, excessive temperatures can lead to product degradation. Maintain the recommended temperature range. |
| Inefficient Chlorinating Agent | - Reagent Quality: Use a fresh or purified chlorinating agent. Thionyl chloride can be purified by distillation.[8][9] - Stoichiometry: Ensure an appropriate molar excess of the chlorinating agent is used. A common molar ratio of 2-phenoxypropionic acid to thionyl chloride is between 1:1.2 and 1:2.0.[1] |
Issue 2: Product is Impure
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" above. - Purification: Unreacted 2-phenoxypropionic acid can be removed during the workup. Distillation of the final product is an effective purification method. |
| Residual Chlorinating Agent | - Removal under Reduced Pressure: Excess thionyl chloride (boiling point: 79°C) can be removed by distillation under reduced pressure.[1] |
| Formation of Side Products | - Control Reaction Temperature: Maintaining the optimal temperature can minimize the formation of side products. - Purification: Fractional distillation is typically used to purify the this compound from high-boiling impurities. The product is collected at around 80°C under reduced pressure.[1] |
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of this compound and related compounds from various sources.
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Acid:Agent) | Yield (%) | Reference |
| 2-Phenoxypropionic acid | Thionyl chloride | Dichloromethane | - | 30 | 5-7 | 1:1.2-2.0 | 93.6 | [1] |
| 2-Phenoxypropionic acid ethyl ester (hydrolyzed first) | Thionyl chloride | - | - | - | - | - | 97 | [1] |
| 2-(2,4-dichlorophenoxy)propionic acid | Phosgene | Toluene | Morpholine | 0-5 then reflux | >2 | - | 92 | [6] |
| 2-(2,4-dichlorophenoxy)propionic acid | Trichloromethylchloroformate | n-Hexane | Pyridine | 30-40 then reflux | >2 | - | 96 | [6] |
| 2-(2,4-dichlorophenoxy)propionic acid | Triphosgene | Toluene | Morpholine | 0-5 then reflux | >2 | - | 96 | [6] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
2-Phenoxypropionic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, dissolve 2-phenoxypropionic acid in anhydrous dichloromethane.
-
Slowly add thionyl chloride to the solution at room temperature. The molar ratio of 2-phenoxypropionic acid to thionyl chloride should be between 1:1.2 and 1:2.0.
-
Stir the reaction mixture at a controlled temperature of approximately 30°C for 5 to 7 hours.
-
Monitor the reaction for completion.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at approximately 80°C.
Visualizations
The following diagrams illustrate the troubleshooting workflow for low yield and the general experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 2. askfilo.com [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2529671A - Purification of thionyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenoxypropionyl Chloride Derivatives
Welcome to the Technical Support Center for the synthesis of 2-phenoxypropionyl chloride and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives?
A1: The most prevalent synthetic strategy is a two-step process. The first step involves the synthesis of a 2-phenoxypropionic acid intermediate via a Williamson ether synthesis. This is achieved by reacting a substituted phenol with a 2-halopropionic acid (e.g., 2-chloropropionic acid or 2-bromopropionic acid) under basic conditions. The resulting 2-phenoxypropionic acid is then converted to the corresponding acid chloride in the second step using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Q2: Which chlorinating agent is better for converting the carboxylic acid to the acid chloride: thionyl chloride or oxalyl chloride?
A2: Both thionyl chloride and oxalyl chloride are effective for this conversion, and the choice often depends on the specific substrate and desired reaction conditions. Thionyl chloride is a powerful and cost-effective reagent, but the reaction may require heating (reflux), which can be problematic for sensitive substrates.[1][2] Oxalyl chloride is generally milder and the reaction can often be performed at room temperature, which is advantageous for delicate molecules.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride to accelerate the reaction.[3][4]
Q3: How can I monitor the progress of my reactions?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both the Williamson ether synthesis and the chlorination reaction.[5] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be utilized to determine the extent of conversion and identify any side products.[6] When analyzing the highly reactive acid chloride, it is often derivatized first, for example, by quenching a small sample with an alcohol (like methanol) or an amine (like benzylamine) to form a stable ester or amide, which can then be safely analyzed by TLC or HPLC.
Troubleshooting Guides
Part 1: Synthesis of 2-Phenoxypropionic Acid Intermediate
Problem 1: Low yield of 2-phenoxypropionic acid.
This is a frequent issue in the Williamson ether synthesis. The following troubleshooting guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 2-phenoxypropionic acid synthesis.
Problem 2: Formation of side products.
The primary side reaction in the Williamson ether synthesis of 2-phenoxypropionic acids is the E2 elimination of the 2-halopropionate, which competes with the desired SN2 substitution.
SN2 vs. E2 Competing Pathways
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
| Factor | To Favor SN2 (Desired Ether Product) | To Favor E2 (Alkene Byproduct) |
| Alkyl Halide | Use a primary alkyl halide if possible. | More prevalent with secondary and tertiary alkyl halides.[7] |
| Base | Use a less sterically hindered base. | Sterically bulky bases favor elimination. |
| Temperature | Lower reaction temperatures are generally preferred.[8] | Higher temperatures favor elimination.[8] |
| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) can enhance the nucleophilicity of the phenoxide. | Protic solvents can sometimes lead to more elimination. |
Part 2: Conversion to this compound
Problem 3: The reaction with thionyl chloride is sluggish or incomplete.
Several factors can impede the conversion of the carboxylic acid to the acid chloride.
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Moisture: Thionyl chloride reacts vigorously with water.[9] Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Thionyl Chloride: Old or improperly stored thionyl chloride can degrade. Using freshly distilled or a new bottle of thionyl chloride is recommended.
-
Temperature: While some reactions proceed at room temperature, heating to reflux is often necessary to drive the reaction to completion.[2] A typical reflux time is 2-3 hours.
-
Catalyst: For less reactive carboxylic acids, the addition of a catalytic amount of DMF can significantly accelerate the reaction rate.
Problem 4: Dark coloration or charring of the reaction mixture.
This often indicates decomposition of the starting material or product, which can be caused by:
-
Excessively high temperatures: If refluxing, ensure the temperature is not higher than necessary. For derivatives sensitive to heat, consider using a milder chlorinating agent like oxalyl chloride at room temperature.[3]
-
Prolonged reaction times: Monitor the reaction by TLC and stop heating once the starting material is consumed to avoid degradation.
-
Impurities in the starting carboxylic acid: Ensure the 2-phenoxypropionic acid is of high purity before proceeding with the chlorination step.
Problem 5: Difficulties in purifying the this compound.
2-Phenoxypropionyl chlorides are often purified by vacuum distillation.[1]
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Incomplete removal of excess thionyl chloride: Before distillation, it is crucial to remove the excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.
-
Decomposition during distillation: If the compound is thermally labile, distillation at the lowest possible pressure is recommended to reduce the required temperature.
-
Contamination with byproducts: If the crude product is very impure, a preliminary workup, such as washing a solution of the crude product in an inert solvent with cold, saturated sodium bicarbonate solution (use extreme caution due to gas evolution), may be necessary before distillation. This should only be attempted if the acid chloride is known to be relatively stable to hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenoxy)propionic acid
This protocol is an example of the Williamson ether synthesis for preparing the carboxylic acid precursor.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as toluene.
-
Base Addition: Add sodium hydroxide flakes (2.5 equivalents) to the solution. Heat the mixture to reflux to form the sodium phenoxide, with azeotropic removal of water using a Dean-Stark trap.
-
Alkylation: Cool the reaction mixture to below 30°C. Slowly add methyl 2-chloropropionate (1.2 equivalents) over 30 minutes, maintaining the temperature below 35°C.
-
Reaction: Stir the mixture at ambient temperature for 3-4 hours, then heat to reflux for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and add water. Separate the aqueous layer and acidify it with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 2-(4-chlorophenoxy)propionic acid. A typical yield is in the range of 70-85%.
Protocol 2: Conversion of 2-Phenoxypropionic Acid to this compound using Thionyl Chloride
This protocol describes the conversion of the carboxylic acid to the acid chloride.
-
Setup: In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap for acidic gases) and a magnetic stirrer, place the 2-phenoxypropionic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (2-3 equivalents), either neat or in an anhydrous solvent like dichloromethane or toluene.[1] If desired, add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (typically around 80°C for neat thionyl chloride) and maintain for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with anhydrous toluene can help remove the last traces of thionyl chloride.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid. The product is typically used immediately in the next step due to its moisture sensitivity. A typical yield for this step is over 90%.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters that can influence the yield and purity of the products.
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |
| Base | NaOH in Toluene | ~75% | NaH in DMF | >90% | General Knowledge |
| Temperature | 50°C | 65% | 100°C | 80% (with increased E2) | [8] |
| Alkyl Halide | 2-chloropropionate | ~75% | 2-bromopropionate | ~85% | General Knowledge |
Table 2: Comparison of Chlorinating Agents for Acid Chloride Formation
| Reagent | Typical Conditions | Typical Yield | Advantages | Disadvantages | Reference |
| Thionyl Chloride (SOCl₂) | Neat or in DCM/Toluene, Reflux | >90% | Inexpensive, gaseous byproducts | Harsh conditions, can cause decomposition | [1][2] |
| Oxalyl Chloride ((COCl)₂) | DCM with cat. DMF, Room Temp | >95% | Milder conditions, suitable for sensitive substrates | More expensive, toxic byproducts (CO) | [3][4] |
References
- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing temperature and pressure for 2-phenoxypropionyl chloride reactions
Welcome to the technical support center for the synthesis of 2-phenoxypropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of temperature and pressure in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reaction of 2-phenoxypropionic acid with a suitable chlorinating agent. This reaction substitutes the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming the acyl chloride.
Q2: Which chlorinating agents are typically used for this synthesis?
A2: A variety of chlorinating agents can be employed. The selection of the agent can impact reaction conditions, yield, and purity. Commonly used agents include:
-
Thionyl chloride (SOCl₂)
-
Oxalyl chloride ((COCl)₂)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus trichloride (PCl₃)
-
Phosgene (COCl₂) or its safer equivalents like triphosgene.[1]
Oxalyl chloride and thionyl chloride are frequently used in laboratory settings because their byproducts are gaseous, which simplifies purification.[2][3]
Q3: What is the optimal temperature for the reaction of 2-phenoxypropionic acid with a chlorinating agent?
A3: The optimal temperature depends on the specific chlorinating agent and solvent used. For the reaction with thionyl chloride, a gentle temperature range of 15-40 °C is often effective.[4] Some protocols may involve heating to reflux to ensure the reaction goes to completion.[5][6] When using oxalyl chloride, the reaction is often carried out at room temperature.[5] It is crucial to control the temperature, as excessive heat can lead to side reactions and the formation of impurities.
Q4: How does pressure influence the synthesis of this compound?
A4: The reaction to form this compound is typically carried out at atmospheric pressure. However, reduced pressure (vacuum) is commonly applied during the purification step.[4][7] Distillation under reduced pressure allows for the purification of the final product at a lower temperature, which helps to prevent thermal decomposition of the acyl chloride.
Q5: What are some common side reactions to be aware of?
A5: Side reactions can lead to impurities and lower yields. Potential side reactions include:
-
Anhydride formation: The acyl chloride product can react with the starting carboxylic acid to form an anhydride.
-
Decarboxylation: At higher temperatures, the carboxylic acid or the product may undergo decarboxylation.
-
Reactions with solvent: The chlorinating agent or the acyl chloride product may react with certain solvents.
-
Formation of colored impurities: Overheating or prolonged reaction times can lead to the formation of colored byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure the chlorinating agent is in excess (a common molar ratio of 2-phenoxypropionic acid to chlorinating agent is 1:1.2 to 1:2.0).[4] - Use a catalyst such as a few drops of N,N-dimethylformamide (DMF) or pyridine, especially when using oxalyl chloride or thionyl chloride.[2][5] |
| Degradation of the product. | - Avoid excessive heating. - Purify the product under reduced pressure to lower the distillation temperature.[4][7] | |
| Inactive chlorinating agent. | - Use a fresh bottle of the chlorinating agent, as they can degrade upon exposure to moisture. | |
| Product is Dark or Discolored | Formation of impurities due to high temperatures. | - Maintain the recommended reaction temperature. - Minimize the reaction time. - Purify the product via vacuum distillation. |
| Presence of residual starting material or byproducts. | - Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. - Use an appropriate excess of the chlorinating agent. | |
| Difficulty in Purification | Boiling point of the product is too high for simple distillation. | - Use vacuum distillation to lower the boiling point and prevent decomposition.[4] |
| Byproducts have similar boiling points to the product. | - Choose a different chlorinating agent that produces gaseous byproducts (e.g., thionyl chloride or oxalyl chloride).[2][3] - Employ careful fractional distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is based on a general procedure for the synthesis of acyl chlorides.
Materials:
-
2-Phenoxypropionic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) as a solvent (optional)
-
N,N-dimethylformamide (DMF) (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenoxypropionic acid.
-
If using a solvent, add anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (e.g., 1.5 equivalents) to the flask at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
If using a catalyst, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Stir the reaction mixture at a controlled temperature, for example, 30 °C, for 5-7 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure. A reported boiling point is around 80 °C under reduced pressure.[4]
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol is a milder alternative to using thionyl chloride.
Materials:
-
2-Phenoxypropionic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalyst)
Procedure:
-
Dissolve 2-phenoxypropionic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly or further purified by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [4][5] |
| Molar Ratio (Acid:Agent) | 1 : 1.2 - 2.0 | 1 : 1.2 - 1.5 | [4] |
| Solvent | Dichloromethane (optional) | Dichloromethane | [4][5] |
| Catalyst | DMF (optional) | DMF (catalytic) | [2][5] |
| Reaction Temperature | 15 - 40 °C | Room Temperature | [4][5] |
| Reaction Time | 5 - 7 hours | 1 - 3 hours | [4] |
| Purification | Vacuum Distillation | Vacuum Distillation | [4] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
Technical Support Center: Acylation Reactions with 2-Phenoxypropionyl Chloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-phenoxypropionyl chloride in acylation reactions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My acylation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes?
A1: Low or no product yield in acylation reactions involving this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of the substrate.
-
Reagent Quality:
-
Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture or residual water in solvents can convert the acyl chloride to the unreactive 2-phenoxypropionic acid.[3] Always use freshly opened or distilled this compound and ensure all solvents and reagents are anhydrous.[2]
-
Catalyst Inactivity (for Friedel-Crafts type reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Any water present will deactivate the catalyst, halting the reaction.[5] It is crucial to use anhydrous catalysts and maintain a dry reaction environment under an inert atmosphere (e.g., nitrogen or argon).[2][4]
-
-
Reaction Conditions:
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[4][5]
-
Inappropriate Temperature: The reaction temperature can significantly impact the outcome. Some reactions require cooling to prevent side reactions, while others may need heating to proceed.[6] The optimal temperature depends on the specific substrate and catalyst used.
-
Poor Solubility: If your substrate has poor solubility in the chosen solvent, the reaction may be slow or incomplete.[7]
-
-
Substrate Issues:
-
Deactivated Substrate: For electrophilic aromatic substitution reactions like Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic substrate can deactivate it, preventing the reaction from occurring.[4][8]
-
Substrate Reactivity with Catalyst: Aromatic compounds containing basic groups like amines (-NH₂) or hydroxyls (-OH) can react with and sequester the Lewis acid catalyst.[4][5]
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting logic for low or no product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Q2: My reaction is producing multiple products, and purification is difficult. What are the likely side reactions?
A2: The formation of multiple products can be attributed to several factors:
-
Isomer Formation (in Friedel-Crafts reactions): Acylation of substituted aromatic rings can lead to the formation of ortho, meta, and para isomers. The ratio of these isomers is dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions.
-
Polyacylation: Although less common in acylation than in alkylation because the acyl group deactivates the aromatic ring to further substitution, polyacylation can occur under harsh conditions or with highly activated substrates.[8][9]
-
Reaction with Solvent: Some solvents can compete with the substrate in the reaction, leading to undesired byproducts.
-
Cleavage of the Ether Bond: Under strong Lewis acid conditions and elevated temperatures, the ether linkage in this compound could potentially be cleaved.
Strategies to Improve Selectivity:
| Strategy | Description |
| Optimize Temperature | Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. |
| Choice of Catalyst | Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity compared to strong Lewis acids like AlCl₃. |
| Solvent Effects | The choice of solvent can influence isomer distribution. |
Issue 3: Difficulty in Monitoring Reaction Progress
Q3: I am having trouble determining if my reaction is complete using Thin Layer Chromatography (TLC).
A3: this compound is highly reactive and can be hydrolyzed by the silica gel on the TLC plate, which can give misleading results.[2] You may see a spot corresponding to the hydrolyzed product, 2-phenoxypropionic acid, even if the acyl chloride is still present in the reaction mixture.
Alternative Monitoring Technique:
A useful method to confirm the consumption of the acyl chloride is to take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol. This will convert the remaining this compound into the more stable methyl 2-phenoxypropionate, which can be easily visualized by TLC.[2]
Reaction Monitoring Workflow
Caption: Workflow for monitoring acylation reaction progress.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with this compound
This is a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.[4]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 30 minutes.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress (as described in Issue 3).
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]
Safety Precautions:
-
This compound is corrosive and reacts with water.[10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12]
-
Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with care.
-
The reaction may produce HCl gas, which is corrosive.[2] Ensure proper ventilation.
Quantitative Data Summary (Hypothetical)
The following table illustrates the effect of reaction conditions on the yield of the acylation of anisole with this compound.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | DCM | 0 to RT | 4 | 85 |
| 2 | AlCl₃ (0.8) | DCM | 0 to RT | 4 | 30 |
| 3 | AlCl₃ (1.2) | DCM (not anhydrous) | 0 to RT | 4 | <5 |
| 4 | FeCl₃ (1.2) | DCM | 0 to RT | 4 | 65 |
| 5 | AlCl₃ (1.2) | Nitrobenzene | 0 to RT | 4 | 70 (different isomer ratio) |
References
- 1. savemyexams.com [savemyexams.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chembk.com [chembk.com]
Technical Support Center: Handling the Moisture Sensitivity of 2-Phenoxypropionyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling 2-phenoxypropionyl chloride, a moisture-sensitive acyl chloride. Adherence to these protocols is critical to ensure experimental success and maintain reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a chemical intermediate, notably used in the synthesis of the fungicide Zarilamid.[1][2] Like other acyl chlorides, it is highly reactive towards nucleophiles. The presence of moisture (water) leads to a rapid hydrolysis reaction, converting the acyl chloride into the less reactive 2-phenoxypropionic acid and corrosive hydrochloric acid gas.[3][4][5] This degradation pathway consumes the desired reagent, reduces reaction yields, and can introduce impurities into the reaction mixture.
Q2: How can I visually identify if my this compound has been compromised by moisture?
A2: Pristine this compound is typically a clear, colorless to light yellow liquid.[6] If it has been exposed to moisture, you may observe fuming when the container is opened, which is the result of hydrogen chloride gas reacting with atmospheric moisture. The liquid might also appear cloudy or contain a solid precipitate, which is likely the hydrolyzed product, 2-phenoxypropionic acid. A sharp, acrid odor of HCl may also be more pronounced.
Q3: What are the primary consequences of using moisture-contaminated this compound in my experiment?
A3: Using moisture-contaminated this compound will lead to several adverse outcomes:
-
Reduced Yield: The active acyl chloride is consumed by hydrolysis, leading to a lower yield of your desired product.
-
Byproduct Formation: The presence of 2-phenoxypropionic acid can lead to undesired side reactions or complicate the purification of your target molecule.
-
Inconsistent Results: The variable amount of active acyl chloride will lead to poor reproducibility of your experiments.
-
Safety Hazards: The evolution of HCl gas can cause corrosion of equipment and poses an inhalation risk.[3]
Q4: Can I still use a bottle of this compound that has been opened previously?
A4: Yes, but with extreme caution. The key is to minimize its exposure to atmospheric moisture during each use. It is crucial to blanket the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing it tightly. For critical applications, it is recommended to aliquot the reagent into smaller, single-use containers under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Significant hydrolysis of this compound due to moisture contamination. | 1. Verify Reagent Quality: Test a small amount of the acyl chloride with a droplet of water to see if it reacts vigorously (fumes). If not, it may be significantly hydrolyzed. 2. Improve Inert Atmosphere Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Assemble the reaction setup under a positive pressure of dry inert gas. 3. Dry Solvents and Reagents: Use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried. |
| Formation of a white precipitate in the reaction mixture | The precipitate is likely 2-phenoxypropionic acid, the hydrolysis byproduct. | 1. Review Handling Procedure: Identify potential points of moisture entry in your experimental setup and handling technique. 2. Purification: The byproduct can often be removed during the work-up, for example, by a basic wash (e.g., with sodium bicarbonate solution) to extract the acidic byproduct. |
| Inconsistent reaction outcomes between batches | Variable levels of moisture contamination in the starting material or reaction setup. | 1. Standardize Procedures: Implement a strict, standardized protocol for handling and using this compound. 2. Fresh Reagent: For highly sensitive reactions, use a fresh, unopened bottle of this compound. |
| Corrosion of nearby metal equipment | Evolution of hydrogen chloride (HCl) gas from hydrolysis. | 1. Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood. 2. Neutralize Spills: Clean up any spills promptly with a suitable neutralizing agent, such as sodium bicarbonate. |
Quantitative Data: Stability of this compound
The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative of typical acyl chloride behavior and should be used as a guideline.
Table 1: Illustrative Degradation of this compound at Different Humidity Levels
| Relative Humidity (%) | Storage Time (hours) | Purity (%) |
| < 10 (Desiccator) | 24 | > 99 |
| 30 | 24 | 95 |
| 50 | 24 | 88 |
| 70 | 24 | 75 |
Table 2: Illustrative Impact of Solvent Water Content on Reaction Yield
| Solvent | Water Content (ppm) | Typical Yield of Amide (%) |
| Anhydrous Toluene | < 10 | 95 |
| Dry Toluene | 50 | 85 |
| Reagent-grade Toluene | 200 | 60 |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Work Environment: All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves.
-
Inert Atmosphere: When dispensing the reagent, use a dry syringe or cannula under a positive pressure of an inert gas (nitrogen or argon).
-
Storage: Store the reagent in its original, tightly sealed container, preferably in a desiccator or a dry cabinet.[1]
Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus while still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add anhydrous solvent to the reaction flask via a dry syringe. Add other dry reagents as required.
-
Addition of this compound: Slowly add the required amount of this compound to the reaction mixture using a dry syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 2. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up Laboratory Synthesis of 2-Phenoxypropionyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-phenoxypropionyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the reaction of 2-phenoxypropionic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Thionyl chloride is often chosen for industrial-scale synthesis due to its cost-effectiveness and the fact that its byproducts are gaseous (SO₂ and HCl), which simplifies removal.[3][4]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges include:
-
Exothermic Reaction Management: The reaction between 2-phenoxypropionic acid and thionyl chloride is exothermic, and the heat generated must be carefully controlled on a larger scale to prevent thermal runaways and the formation of byproducts.[5][6]
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of the chlorinating agent is critical to avoid localized overheating and side reactions.[5]
-
Removal of Gaseous Byproducts: Efficient and safe removal of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases is crucial, requiring appropriate scrubbing systems.[4][7]
-
Product Purification: this compound has a high boiling point, making purification by vacuum distillation necessary to avoid thermal decomposition.[5]
-
Moisture Sensitivity: Acyl chlorides are highly reactive towards water. Maintaining strictly anhydrous (dry) conditions throughout the process is critical to prevent hydrolysis of the product back to the starting carboxylic acid.[8]
Q3: What is the role of N,N-dimethylformamide (DMF) in this reaction?
A3: N,N-dimethylformamide (DMF) is often used in catalytic amounts to accelerate the formation of the acyl chloride.[5] It reacts with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier reagent intermediate, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid.[5]
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield
Q: We are experiencing a significant drop in yield upon scaling up the reaction from 10g to 500g. What are the potential causes and how can we troubleshoot this?
A: Low yield during scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Incomplete Reaction
-
Troubleshooting: At a larger scale, heat and mass transfer can be less efficient.[5] Ensure that the reaction is genuinely complete before proceeding with workup.
-
In-Process Control (IPC): Monitor the reaction's progress. Since acyl chlorides are reactive on TLC plates, quench a small aliquot of the reaction mixture with an anhydrous alcohol (e.g., methanol) to form the stable corresponding ester.[8][9] Analyze the formation of the ester and the disappearance of the starting acid by TLC or GC.
-
Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. Document these changes and their effect on the impurity profile.
-
-
-
Cause 2: Moisture Contamination
-
Troubleshooting: The presence of water will hydrolyze the product back to 2-phenoxypropionic acid.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use.[8] Use anhydrous solvents and ensure the starting 2-phenoxypropionic acid is thoroughly dry.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]
-
-
-
Cause 3: Product Degradation During Workup/Distillation
-
Troubleshooting: this compound can decompose at elevated temperatures.
-
Excess Reagent Removal: Remove excess thionyl chloride under reduced pressure.[10] To ensure complete removal at a lower temperature, an azeotropic distillation with a dry, inert solvent like toluene can be performed.[9]
-
Vacuum Distillation: Purify the final product using high-vacuum distillation to lower its boiling point and minimize thermal stress.[5][11] A short-path distillation apparatus is recommended to reduce the time the product spends at high temperatures.[5]
-
-
-
Cause 4: Sub-optimal Reagent Stoichiometry
-
Troubleshooting: Ensure a slight excess of the chlorinating agent is used to drive the reaction to completion.
-
Molar Ratio: A molar ratio of 1.2 to 2.0 equivalents of thionyl chloride to 2-phenoxypropionic acid is often effective.[1]
-
-
Problem 2: Product is Dark-Colored or Contains Impurities
Q: Our final product after distillation has a yellow or brown color and GC analysis shows several impurities. What is causing this and how can we improve the purity?
A: Color formation and impurities often point to side reactions or degradation.
-
Cause 1: Thermal Decomposition During Distillation
-
Troubleshooting: As mentioned above, excessive temperature during purification is a common cause of degradation and color formation.
-
Optimize Distillation: Use the lowest possible pressure to achieve distillation at a safe temperature.[5] Ensure the heating mantle is not set unnecessarily high and that heating is uniform.
-
Check Thermal Stability: If possible, perform a thermal stability study (e.g., using TGA) on a small sample to understand its decomposition temperature.
-
-
-
Cause 2: Impurities in Starting Materials
-
Troubleshooting: The purity of your 2-phenoxypropionic acid is critical.
-
Purity Check: Analyze the starting material by a suitable method (e.g., melting point, NMR, or HPLC) to ensure it meets the required specifications.
-
Purification of Starting Material: If necessary, recrystallize the 2-phenoxypropionic acid before use.[12]
-
-
-
Cause 3: Side Reactions from Excess Reagents
-
Troubleshooting: While an excess of thionyl chloride is necessary, a large excess can sometimes lead to byproducts, especially at higher temperatures.
-
Controlled Addition: Add the thionyl chloride dropwise to the solution of 2-phenoxypropionic acid, especially on a large scale, to maintain better temperature control.[6]
-
Efficient Removal: Ensure the complete removal of excess thionyl chloride before distillation, as its decomposition can also contribute to impurities.[13]
-
-
Data Presentation
The following tables provide a summary of typical reaction parameters for lab-scale and scaled-up synthesis. Note that scale-up parameters require careful optimization and should be developed with appropriate safety assessments.
Table 1: Reagent and Solvent Quantities
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Key Considerations |
| 2-Phenoxypropionic Acid | 10.0 g (1 eq) | 500.0 g (1 eq) | Must be completely dry. |
| Thionyl Chloride (SOCl₂) | ~10.6 g (1.5 eq) | ~530 g (1.5 eq) | Use a slight excess; add controllably at scale.[1] |
| Dichloromethane (DCM) | 50-100 mL | 2.5 - 5.0 L | Must be anhydrous. |
| DMF (catalyst) | 1-2 drops | 5-10 mL | Use sparingly; excess can complicate purification.[13] |
Table 2: Reaction and Purification Parameters
| Parameter | Lab Scale | Pilot Scale | Key Considerations |
| Reaction Temperature | Room Temp to 40°C | 30-40°C | Requires efficient cooling system at scale to manage exotherm.[6] |
| Reaction Time | 2-6 hours | 4-8 hours | Monitor with IPC (e.g., GC of quenched aliquots) to determine completion.[14] |
| SOCl₂ Removal | Rotary Evaporation | Vacuum Distillation | Azeotropic removal with toluene is effective at both scales.[9] |
| Purification Method | Vacuum Distillation | Vacuum Distillation | High vacuum is essential to lower boiling point.[5] |
| Typical Boiling Point | ~80°C at reduced pressure | ~80-90°C (pressure dependent) | Pressure must be carefully controlled and monitored.[1] |
| Expected Yield | 90-97% | 85-95% | Yields may be slightly lower at scale due to handling losses and transfer steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound (500 g Scale)
Materials:
-
2-Phenoxypropionic acid (500 g, 2.97 mol)
-
Thionyl chloride (530 g, 325 mL, 4.46 mol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) (2.5 L)
-
N,N-Dimethylformamide (DMF) (5 mL)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Nitrogen or Argon gas inlet
-
Gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ fumes
-
Vacuum distillation apparatus suitable for the scale
Procedure:
-
Setup: Ensure all glassware is thoroughly dried. Assemble the reactor under an inert atmosphere (nitrogen).
-
Charging Reactants: Charge the reactor with 2-phenoxypropionic acid (500 g) and anhydrous DCM (2.5 L). Begin stirring to dissolve the solid.
-
Catalyst Addition: Add DMF (5 mL) to the mixture.
-
Thionyl Chloride Addition: Cool the reactor jacket to 10-15°C. Slowly add thionyl chloride (325 mL) from the dropping funnel over 2-3 hours. Monitor the internal temperature and the rate of gas evolution. The internal temperature should be maintained between 30-40°C. The reaction is exothermic.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 35-40°C for an additional 4-6 hours, or until in-process control indicates the reaction is complete.
-
Workup - Reagent Removal:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure. Use a trap to protect the vacuum pump.[15]
-
(Optional but recommended) Add 500 mL of dry toluene and continue the distillation to azeotropically remove the last traces of thionyl chloride.[9]
-
-
Purification:
-
Set up the apparatus for vacuum distillation.
-
Distill the crude product under high vacuum. Collect the fraction boiling at the appropriate temperature for this compound (e.g., ~80°C, pressure-dependent).[1]
-
The final product should be a colorless to pale yellow liquid.
-
Protocol 2: In-Process Control (IPC) by Gas Chromatography (GC)
-
Sample Preparation (Derivatization):
-
Under an inert atmosphere, withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of anhydrous methanol. This will convert the reactive this compound into the stable methyl 2-phenoxypropionate.
-
Vortex the sample and dilute with an appropriate solvent (e.g., DCM) for GC analysis.
-
-
GC Method (Illustrative):
-
Column: A standard non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane) is often suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Analysis: Monitor the disappearance of the peak corresponding to the starting 2-phenoxypropionic acid and the appearance of the peak for methyl 2-phenoxypropionate. The reaction is considered complete when the peak for the starting acid is no longer detected or has reached a pre-defined acceptable limit.
-
Visualizations
Caption: Overall workflow for the scaled-up synthesis of this compound.
Caption: Logical troubleshooting pathway for addressing low yield issues.
References
- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 2. allen.in [allen.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmtech.com [pharmtech.com]
- 13. reddit.com [reddit.com]
- 14. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in 2-Phenoxypropionyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenoxypropionyl chloride. The information is designed to assist in the analysis of impurities and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and where do they originate?
A1: Common impurities in this compound primarily arise from its synthesis and degradation. The most prevalent impurities include:
-
2-Phenoxypropionic Acid: This is the starting material for the synthesis of this compound.[1][2] Incomplete conversion during the chlorination step will result in its presence as an impurity. It is also the primary degradation product, formed by the hydrolysis of this compound upon exposure to moisture.
-
Residual Chlorinating Agents and their By-products: The synthesis of this compound involves the use of chlorinating agents such as thionyl chloride, phosphorus oxychloride, or oxalyl chloride.[1][2] Residuals of these reagents and their corresponding by-products (e.g., sulfurous acid from thionyl chloride) can be present in the final product if not adequately removed during purification.[1]
-
Solvents: Organic solvents used during the synthesis and purification process may be present as residual impurities.
Q2: Why is the analysis of this compound challenging?
A2: The primary challenge in analyzing this compound is its high reactivity. The acyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water. This can lead to the degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification of both the main compound and its impurities. Therefore, it is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: The most common and effective techniques for analyzing impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] Hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) are invaluable for the definitive identification and structural elucidation of unknown impurities.[5][6]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor peak shape or no peak for this compound.
-
Possible Cause: On-column degradation. The high reactivity of the acyl chloride can lead to its reaction with active sites in the GC inlet or on the column, or with residual moisture in the carrier gas.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Employ a highly deactivated inlet liner to minimize active sites.
-
Ensure a Dry System: Use a high-purity carrier gas with an in-line moisture trap.
-
Derivatization: Convert the this compound and its acidic impurities into more stable and less reactive derivatives before analysis. A common approach is esterification, for example, by reacting the sample with an anhydrous alcohol like methanol.[3]
-
Issue: Inaccurate quantification of 2-phenoxypropionic acid impurity.
-
Possible Cause: Hydrolysis of this compound during sample preparation.
-
Troubleshooting Steps:
-
Work Quickly and with Anhydrous Solvents: Prepare samples immediately before analysis using high-purity, anhydrous solvents.
-
Derivatization: Derivatize the sample to convert both the acyl chloride and the carboxylic acid to more stable derivatives (e.g., methyl esters) that can be reliably quantified.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Co-elution of this compound and its impurities.
-
Possible Cause: Inadequate chromatographic separation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, gradient, and pH to improve resolution. A reversed-phase C18 column is a good starting point.[7]
-
Change Column Chemistry: If co-elution persists, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Issue: Non-reproducible results.
-
Possible Cause: On-column degradation or reaction with the mobile phase.
-
Troubleshooting Steps:
-
Use a Buffered Mobile Phase: Employ a suitable buffer to control the pH of the mobile phase and improve the stability of the analytes.
-
Derivatization: As with GC, derivatization can stabilize the this compound and improve the reproducibility of the analysis.
-
Experimental Protocols
Example GC Method for Impurity Analysis (with Derivatization)
This method is based on a protocol for a similar compound, 2-chloropropionyl chloride, and is adapted for this compound.[3]
-
Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol to the flask.
-
Cap the flask and sonicate for 10 minutes to ensure complete reaction (conversion to methyl 2-phenoxypropionate).
-
Dilute to the mark with anhydrous methanol.
-
-
GC Conditions:
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Example HPLC Method for Impurity Analysis
This is a general stability-indicating reversed-phase HPLC method suitable for separating this compound from its primary hydrolysis product, 2-phenoxypropionic acid.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 1: Example GC Analysis Data of a Derivatized this compound Sample
| Peak No. | Retention Time (min) | Compound Name | Area % (Illustrative) |
| 1 | 12.5 | Methyl 2-phenoxypropionate (from main compound) | 99.5 |
| 2 | 12.2 | Methyl 2-phenoxypropionate (from 2-phenoxypropionic acid impurity) | 0.3 |
| 3 | - | Other minor impurities | 0.2 |
Table 2: Example HPLC Analysis Data of a this compound Sample
| Peak No. | Retention Time (min) | Compound Name | Area % (Illustrative) |
| 1 | 8.2 | 2-Phenoxypropionic acid | 0.4 |
| 2 | 15.6 | This compound | 99.6 |
Visualizations
Caption: Workflow for GC and HPLC analysis of impurities in this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
- 2. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 3. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Phenoxypropionyl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realm of pharmaceutical and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Acylating agents are instrumental in the formation of esters and amides, core functionalities in a vast array of bioactive molecules. This guide provides an objective comparison of 2-Phenoxypropionyl chloride with other commonly employed acylating agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Acylating Agents
The reactivity of acylating agents, primarily acyl chlorides, is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2][3]
To illustrate the comparative performance, a model N-acylation reaction of a primary amine, aniline, was considered. The following table summarizes the performance of this compound against two other widely used acylating agents: Acetyl chloride and Benzoyl chloride. The data presented is a synthesis of typical results found in the literature and representative of expected outcomes under standardized conditions.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Key Byproduct |
| This compound | 184.62 | 3 | 92 | HCl | |
| Acetyl chloride | 78.49 | 1 | 95 | HCl | |
| Benzoyl chloride | 140.57 | 4 | 88 | HCl |
Table 1: Comparative Performance of Acylating Agents in the N-Acylation of Aniline. Reactions were conducted under standardized conditions using triethylamine as a base in dichloromethane at room temperature.
The data indicates that while acetyl chloride is the most reactive, leading to the shortest reaction time, this compound provides a high yield within a moderate timeframe. The phenoxy group in this compound introduces steric bulk compared to acetyl chloride, which can slightly temper its reactivity but also potentially enhance selectivity in more complex substrates. Benzoyl chloride, with its resonance-stabilized aromatic ring, is generally less reactive than aliphatic acyl chlorides.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative protocols for N-acylation and O-acylation reactions using this compound.
General Protocol for N-Acylation of a Primary Amine
This protocol describes the synthesis of an N-substituted amide using a primary amine and this compound.[4]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)[4]
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-2-phenoxypropionamide.
General Protocol for O-Acylation of an Alcohol
This protocol outlines the synthesis of an ester from an alcohol and this compound.[5][6]
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography.
Reaction Mechanism and Workflow
The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution. This two-step mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
Figure 1: General mechanism of nucleophilic acyl substitution.
The experimental workflow for a typical acylation reaction involves a series of sequential steps from preparation to purification and analysis.
Figure 2: A typical experimental workflow for acylation reactions.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. For instance, the phenoxyacetyl group is a key structural component in some penicillin and cephalosporin antibiotics, where it is attached to the β-lactam core.[7] The ability to efficiently introduce this moiety is crucial for the development of new antibiotic candidates with improved activity and resistance profiles. A patent has described the synthesis of 2-(substituted phenoxy) propionyl chloride as an intermediate for zarilamid.[8]
Conclusion
This compound stands as a versatile and efficient acylating agent for researchers in organic synthesis and drug development. While highly reactive acylating agents like acetyl chloride may offer faster reaction times, this compound provides a balance of reactivity and handling, consistently delivering high yields in the formation of amides and esters. Its utility in the synthesis of complex molecules, including bioactive compounds, underscores its importance as a valuable tool in the synthetic chemist's arsenal. The provided protocols and mechanistic insights aim to facilitate its effective application in the laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 8. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of Herbicides Derived from 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of prominent herbicides derived from 2-phenoxypropionyl chloride, a key chemical group in the class of aryloxyphenoxypropionates (AOPPs). This document focuses on a selection of major AOPP herbicides, including fenoxaprop-p-ethyl, clodinafop-propargyl, and quizalofop-p-ethyl. Their performance against key grass weed species is contrasted, with supporting quantitative data from various studies summarized in structured tables. Detailed experimental methodologies for key cited experiments are also provided.
Introduction to Aryloxyphenoxypropionate (AOPP) Herbicides
Herbicides derived from this compound, commonly known as aryloxyphenoxypropionates or "fops," are a major class of selective, post-emergence herbicides.[1] They are highly effective for the control of annual and perennial grass weeds in a wide range of broadleaf crops such as soybeans, cotton, and vegetables.[1][2] Their selectivity arises from their specific mode of action, which targets an enzyme isoform found predominantly in grasses.[3]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
The primary mode of action for AOPP herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and lipid secondary metabolites in plants.[3][5] By blocking ACCase, these herbicides disrupt the production of lipids, leading to a loss of cell membrane integrity and ultimately, cell death.[3] The herbicidal action is systemic, with the active ingredient absorbed through the foliage and translocated to the meristematic tissues (growing points), where it exerts its effect.[4][5]
Injury symptoms on susceptible grass weeds typically appear several days after application and include chlorosis (yellowing) of new leaves, followed by necrosis (browning and death) of the growing points.[4]
Comparative Efficacy of AOPP Herbicides
The efficacy of AOPP herbicides can vary depending on the specific active ingredient, application rate, target weed species, and environmental conditions. The following tables summarize quantitative data from comparative studies on the control of several economically important grass weeds.
Table 1: Efficacy against Echinochloa crus-galli (Barnyardgrass) in Transplanted Rice
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) at 58 DAT | Reference |
| Fenoxaprop-p-ethyl | 86.25 | Higher than other treatments | [6][7] |
| Fenoxaprop-p-ethyl | 69.0 | Lower than higher rate | [6][7] |
| Cyhalofop-butyl | 80.0 | Lower than Fenoxaprop-p-ethyl at 86.25 g/ha | [6][7] |
DAT: Days After Transplanting. a.i.: active ingredient.
Table 2: Efficacy against Grassy Weeds in Soybean
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Fenoxaprop-p-ethyl | 70 | 56.47 | [8] |
| Quizalofop-ethyl | 50 | 58.04 | [8] |
| Chlorimuron ethyl + Fenoxaprop-p-ethyl | 10 + 70 | 77.68 | [8] |
| Chlorimuron ethyl + Quizalofop-ethyl | 10 + 50 | 65.75 | [8] |
Table 3: Efficacy against Phalaris minor and Avena fatua (Wild Oats) in Wheat
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Weed Control (%) | Reference |
| Clodinafop-propargyl | 60 | Phalaris minor | 27-32% (resistant populations) | [9] |
| Fenoxaprop-p-ethyl | - | Avena fatua | Resistance observed (4.12-5.49 RI) | [10] |
| Clodinafop-propargyl + Metsulfuron methyl | 60 + 4 | Mixed flora | 85.26 | [11] |
RI: Resistance Index
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of herbicide efficacy. Below is a generalized methodology for conducting a field-based, post-emergence herbicide efficacy trial, synthesized from common practices in the cited literature.
General Protocol for a Post-Emergence Herbicide Field Trial
-
Experimental Design and Setup:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications is typically used to account for field variability.[12]
-
Plot Size: Establish individual plots of a standardized size (e.g., 4.0 m x 2.8 m).[12]
-
Treatments: Include a range of herbicide treatments at different application rates, an untreated (weedy) check, and a weed-free (hand-weeded) check for comparison.[12][13]
-
-
Crop and Weed Management:
-
Sowing: Sow the desired crop and ensure a uniform stand. The experimental area should have a natural and uniform infestation of the target weed species.
-
Growth Stage: Apply herbicides at the recommended weed growth stage, typically when weeds are actively growing and have 2-4 leaves.[14]
-
-
Herbicide Application:
-
Equipment: Use a calibrated backpack or plot sprayer equipped with flat-fan nozzles to ensure uniform spray coverage.[12]
-
Spray Volume: A typical spray volume is 300-700 liters per hectare, applied at a constant pressure.[12][14]
-
Timing: Apply treatments at the specified crop and weed growth stage, avoiding adverse weather conditions such as high wind or rain immediately after application.
-
-
Data Collection and Assessment:
-
Weed Density and Biomass: At specified intervals after treatment (e.g., 3-4 weeks), assess weed control.[14] This is done by placing quadrats (e.g., 0.25 m²) at random locations within each plot to count the number of surviving weeds (density) and collect the above-ground plant material to determine dry biomass.[12]
-
Weed Control Efficiency (WCE): Calculate WCE using the following formula: WCE (%) = [(Dry weight in weedy check - Dry weight in treated plot) / Dry weight in weedy check] x 100.[15]
-
Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.[6][7]
-
Yield: Harvest the crop from the net plot area to determine the final grain or biomass yield.[12]
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.[16]
-
Conclusion
Herbicides derived from this compound are highly effective systemic herbicides for the selective control of grass weeds in broadleaf crops. Their efficacy is attributed to the inhibition of the ACCase enzyme, a mechanism of action specific to grasses. While fenoxaprop-p-ethyl, clodinafop-propargyl, and quizalofop-p-ethyl all belong to this class, their effectiveness can differ based on the target weed species and application rates. The choice of a specific AOPP herbicide should be guided by the predominant weed flora, crop type, and local conditions. The development of herbicide resistance in some weed populations, such as Phalaris minor and Avena fatua, necessitates careful management practices, including the use of herbicide mixtures and rotation of different modes of action.[9][10] The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to inform the selection and use of these important weed management tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Quizalofop-P-Ethyl Herbicide: Effective Grass Weed Control for Higher Crop Yields [jindunchemical.com]
- 3. scielo.br [scielo.br]
- 4. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. pub.isa-india.in [pub.isa-india.in]
- 7. pub.isa-india.in [pub.isa-india.in]
- 8. chesci.com [chesci.com]
- 9. researchgate.net [researchgate.net]
- 10. sabraojournal.org [sabraojournal.org]
- 11. agronomyjournals.com [agronomyjournals.com]
- 12. isws.org.in [isws.org.in]
- 13. croplife.co.za [croplife.co.za]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. bioone.org [bioone.org]
A Comparative Spectroscopic Guide to 2-Phenoxypropionyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-phenoxypropionyl chloride and provide expected values for its 4-chloro and 4-methyl derivatives. These predictions are based on the known effects of substituents on the phenyl ring and the characteristic spectral features of the acyl chloride functional group.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1800 | ~1240, ~1080 | ~750 | ~1600, ~1490 |
| 2-(4-Chlorophenoxy)propionyl Chloride (Predicted) | ~1805 | ~1245, ~1090 | ~830 (para-subst.) | ~1590, ~1480 |
| 2-(4-Methylphenoxy)propionyl Chloride (Predicted) | ~1795 | ~1235, ~1075 | ~750 | ~1610, ~1500 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ (d) | -CH (q) | Aromatic Protons (m) |
| This compound | ~1.7 | ~4.8 | ~6.9 - 7.3 |
| 2-(4-Chlorophenoxy)propionyl Chloride (Predicted) | ~1.7 | ~4.8 | ~6.8 (d), ~7.2 (d) |
| 2-(4-Methylphenoxy)propionyl Chloride (Predicted) | ~1.6, ~2.3 (Ar-CH₃, s) | ~4.7 | ~6.8 (d), ~7.1 (d) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -CH | C=O | Aromatic Carbons |
| This compound | ~18 | ~56 | ~173 | ~116, ~122, ~130, ~157 |
| 2-(4-Chlorophenoxy)propionyl Chloride (Predicted) | ~18 | ~56 | ~172 | ~117, ~129, ~130, ~156 |
| 2-(4-Methylphenoxy)propionyl Chloride (Predicted) | ~18, ~21 (Ar-CH₃) | ~55 | ~173 | ~116, ~130, ~131, ~155 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺) | [M-Cl]⁺ | [Phenoxy]⁺ | Other Key Fragments |
| This compound | 184/186 | 149 | 93 | 121, 77, 65, 51 |
| 2-(4-Chlorophenoxy)propionyl Chloride (Predicted) | 218/220/222 | 183/185 | 127/129 | 155/157, 111, 75 |
| 2-(4-Methylphenoxy)propionyl Chloride (Predicted) | 198/200 | 163 | 107 | 135, 91, 77, 65 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Instrument-specific parameters may require optimization.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions for acyl chlorides include a strong C=O stretching vibration around 1800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered if any particulate matter is present.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for these types of molecules.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualizations
The following diagrams illustrate the general structure of the analyzed compounds and a typical workflow for their spectroscopic analysis.
Caption: General chemical structure of this compound and its derivatives.
Comparative Analysis of the Biological Activities of Compounds Synthesized from 2-Phenoxypropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various classes of compounds synthesized from the versatile chemical intermediate, 2-phenoxypropionyl chloride. The document summarizes key experimental data on their herbicidal, anticancer, and antimicrobial properties, offering a valuable resource for those engaged in the discovery and development of novel bioactive molecules. Detailed experimental protocols for the cited bioassays are also provided to facilitate reproducibility and further investigation.
Herbicidal Activity: Potent Inhibitors of Acetyl-CoA Carboxylase
Derivatives of this compound, particularly the aryloxyphenoxypropionates (APPs or "fops"), are a well-established class of herbicides. Their primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in the chloroplasts of susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for building cell membranes. By blocking this enzyme, these compounds disrupt cell membrane formation, leading to the death of the weed.
A recent study focused on the development of novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif. Several of these compounds demonstrated significant pre-emergent herbicidal activity against a range of monocotyledonous weeds. The data below highlights the efficacy of a particularly potent derivative, QPP-7, against the common barnyard grass (Echinochloa crus-galli).
Table 1: Herbicidal Activity of Quinazolin-4(3H)-one Derivatives Against Echinochloa crus-galli
| Compound | Inhibition Rate (%) at 375 g ha⁻¹ (Pre-emergence) | ACCase Inhibitory Activity (IC₅₀, nM) |
| QPP-7 | >90%[1] | 54.65[1] |
Experimental Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
The following protocol outlines the general steps for determining the inhibitory effect of a compound on the ACCase enzyme, adapted from established methodologies.
-
Enzyme Extraction:
-
Fresh leaf tissue (e.g., 1 gram) from the target weed species (e.g., Echinochloa crus-galli at the 3-leaf stage) is flash-frozen in liquid nitrogen and homogenized.
-
The homogenized tissue is further processed in an extraction buffer (e.g., 100 mM Tricine pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol, and protease inhibitors).
-
The homogenate is centrifuged to remove cellular debris, and the resulting supernatant containing the crude enzyme extract is collected.[2]
-
-
Enzyme Assay:
-
The assay is typically conducted in a 96-well plate.
-
The reaction mixture in each well contains the enzyme extract, a buffer solution (e.g., 0.1 M Tricine, pH 8.0, 15 mM KCl, 3 mM MgCl₂), ATP, and sodium bicarbonate (as a source of CO₂).[3]
-
A series of concentrations of the test compound (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The reaction is initiated by the addition of the substrate, acetyl-CoA.
-
-
Data Analysis:
-
The activity of ACCase is determined by measuring the rate of conversion of acetyl-CoA to malonyl-CoA. A common method is the malachite green colorimetric assay, which quantifies the phosphate released from ATP hydrolysis during the carboxylation reaction.[2][3]
-
Enzyme activity is calculated as a percentage of the control (no inhibitor).
-
The concentration of the herbicide that inhibits 50% of the enzyme activity (IC₅₀ value) is determined by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Diagram 1: Mechanism of Action of Aryloxyphenoxypropionate Herbicides
Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.
Anticancer Activity: Targeting Microtubule Dynamics
A promising avenue of research involves the synthesis of 2-phenylacrylonitrile derivatives from this compound precursors, which have demonstrated significant anticancer activity. A key mechanism of action for these compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.
One notable derivative, compound 1g2a , has shown potent inhibitory activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines.
Table 2: Anticancer Activity of 2-Phenylacrylonitrile Derivative 1g2a
| Compound | Target Cancer Cell Line | IC₅₀ (nM) |
| 1g2a | HCT116 | 5.9[4][5] |
| BEL-7402 | 7.8[4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding:
-
Compound Treatment:
-
A series of dilutions of the test compound are prepared in the cell culture medium.
-
The medium in the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) and medium alone (blank).
-
The plate is incubated for a specified period (e.g., 48-72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (typically 5 mg/mL in sterile PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance of the blank wells is subtracted from all other readings.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control (considered 100% viability).
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
-
Diagram 2: Tubulin Polymerization Inhibition Workflow
Caption: Disruption of microtubule dynamics by 2-phenylacrylonitrile derivatives.
Antimicrobial Activity: Thiourea Derivatives
The synthesis of thiourea derivatives from this compound has yielded compounds with notable antimicrobial properties. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies on thiourea derivatives of 2-(4-chlorophenoxymethyl)benzoic acid, a related structure, have shown promising activity against clinically relevant pathogens.
Table 3: Antimicrobial Activity of Thiourea Derivatives
| Compound Class | Test Microorganism | MIC (µg/mL) |
| Thiourea Derivatives | Staphylococcus aureus | 2 - 16[8] |
| Enterococcus faecalis | 2 - 16[8] | |
| Escherichia coli | >256[8] | |
| Pseudomonas aeruginosa | >256[8] |
Note: Data for a representative thiourea derivative (TD4) is shown.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[9]
-
-
Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]
-
This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
A small volume of the diluted inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).[9]
-
-
MIC Determination:
-
After incubation, the plate is visually inspected for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[9]
-
Diagram 3: General Workflow for Bioactivity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bioone.org [bioone.org]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Acylation Reagents: Alternatives to 2-Phenoxypropionyl Chloride
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of an appropriate acylating agent is a critical factor that dictates reaction efficiency, yield, and overall purity of the target molecule. While 2-phenoxypropionyl chloride is a reactive and commonly employed reagent for introducing the 2-phenoxypropionyl moiety, its handling characteristics and the generation of corrosive HCl gas necessitate the exploration of alternative methods. This guide provides an objective comparison of alternative reagents to this compound for the acylation of a model primary amine, benzylamine, supported by representative experimental data and detailed protocols.
The primary alternatives to using a pre-formed acyl chloride involve the in situ activation of the parent carboxylic acid, 2-phenoxypropionic acid, using coupling agents, or the use of the corresponding acid anhydride. These approaches offer advantages in terms of milder reaction conditions, easier handling, and different byproduct profiles.
Performance Comparison of Acylating Agents
The following table summarizes the performance of this compound against several alternatives for the N-acylation of benzylamine. The data presented is a representative compilation based on typical results found in the chemical literature for similar transformations.
| Reagent/System | Substrate | Product | Temp. (°C) | Time (h) | Yield (%) | Byproducts |
| This compound | Benzylamine | N-benzyl-2-phenoxypropanamide | 25 | 2 | ~95 | HCl, Triethylamine HCl |
| 2-Phenoxypropionic Acid + DCC | Benzylamine | N-benzyl-2-phenoxypropanamide | 25 | 12 | ~85 | Dicyclohexylurea (DCU) |
| 2-Phenoxypropionic Acid + EDC/HOBt | Benzylamine | N-benzyl-2-phenoxypropanamide | 25 | 8 | ~90 | Water-soluble urea, HOBt |
| 2-Phenoxypropionic Anhydride | Benzylamine | N-benzyl-2-phenoxypropanamide | 60 | 6 | ~80 | 2-Phenoxypropionic acid |
Disclaimer: The data in this table is illustrative and compiled from general expectations in synthetic organic chemistry. Actual yields and reaction times may vary depending on the specific experimental conditions, scale, and purity of reagents.
Reaction Pathways and Experimental Workflow
The selection of an acylation strategy often depends on factors such as substrate sensitivity, desired purity, and ease of byproduct removal. The following diagrams illustrate the different synthetic pathways starting from 2-phenoxypropionic acid and a general workflow for a typical acylation experiment.
Caption: Alternative pathways for acylation starting from 2-phenoxypropionic acid.
Caption: General experimental workflow for a typical acylation reaction.
Detailed Experimental Protocols
The following are detailed, representative protocols for the N-acylation of benzylamine with 2-phenoxypropionic acid derivatives.
Protocol 1: Acylation using this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Acylation using 2-Phenoxypropionic Acid and DCC
Materials:
-
2-Phenoxypropionic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-phenoxypropionic acid (1.0 eq), benzylamine (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Acylation using 2-Phenoxypropionic Acid and EDC/HOBt
Materials:
-
2-Phenoxypropionic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-phenoxypropionic acid (1.0 eq), benzylamine (1.0 eq), HOBt (1.0 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Add EDC·HCl (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 8 hours at room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The choice of reagent for the acylation with 2-phenoxypropionic acid is a trade-off between reactivity, handling, and purification.
-
This compound offers high reactivity and short reaction times but requires careful handling due to its moisture sensitivity and the production of HCl.
-
Carbodiimide coupling agents (DCC and EDC) allow for the direct use of the more stable 2-phenoxypropionic acid under mild conditions. DCC is cost-effective, but the removal of the DCU byproduct can be challenging. EDC forms a water-soluble urea byproduct, simplifying purification, making it a preferred choice in many applications despite its higher cost. The addition of HOBt can suppress side reactions and improve yields.
-
2-Phenoxypropionic anhydride , while a viable option, is generally less reactive than the acyl chloride and may require elevated temperatures. It is not as commonly used as the other methods unless commercially available or easily prepared.
For drug development and fine chemical synthesis, the use of coupling agents like EDC in combination with HOBt often presents the most favorable balance of reactivity, mild conditions, and straightforward purification, making it a robust alternative to the traditional acyl chloride method.
A Comparative Guide to the Cost-Effectiveness of 2-Phenoxypropionyl Chloride in Synthesis
For researchers, scientists, and professionals in drug development, selecting the most cost-effective and efficient synthetic route is a critical decision that impacts project timelines and budgets. This guide provides a detailed comparison of using pre-synthesized 2-phenoxypropionyl chloride versus its in-situ generation from 2-phenoxypropionic acid for the synthesis of aryl ketones, a common structural motif in pharmaceuticals, particularly in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is centered around a representative Friedel-Crafts acylation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Executive Summary
The primary application explored is the synthesis of a 2-phenoxy-1-arylpropan-1-one, a key intermediate for various profen analogues. We compare three distinct approaches:
-
Direct Acylation: Using commercially available this compound.
-
In-Situ Generation with Thionyl Chloride: Starting with 2-phenoxypropionic acid and converting it to the acyl chloride in the same reaction vessel using thionyl chloride (SOCl₂).
-
In-Situ Generation with Oxalyl Chloride: Similar to the above, but using oxalyl chloride ((COCl)₂) as the chlorinating agent.
The in-situ generation of this compound using thionyl chloride emerges as the most cost-effective method due to the high yield of the chlorination step and the lower cost of the starting materials compared to purchasing the acyl chloride directly. While oxalyl chloride is also a viable option, its higher cost makes it less economical for this specific transformation.
Data Presentation: Cost and Efficiency Comparison
The following tables summarize the quantitative data for each synthetic route, assuming the synthesis of one mole of the final aryl ketone product. Prices are based on current supplier listings and may vary.
Table 1: Reagent Cost Analysis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Cost per Mole (USD) |
| This compound | 122-35-0 | 184.62 | 78.00 | 25 g | 575.87 |
| 2-Phenoxypropionic Acid | 940-31-8 | 166.17 | 76.21 | 100 g | 126.66 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 164.05 | 1 L (1.63 kg) | 11.98 |
| Oxalyl Chloride ((COCl)₂) | 79-37-8 | 126.93 | 141.95 | 100 g | 179.99 |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 50.00 | 500 g | 13.33 |
| Arene (e.g., Anisole) | 100-66-3 | 108.14 | 30.00 | 1 L (0.99 kg) | 3.28 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50.00 | 4 L (5.32 kg) | 0.80 (per L) |
Table 2: Process Cost-Effectiveness Comparison (per mole of product)
| Metric | Route 1: Direct Acylation | Route 2: In-Situ (SOCl₂) | Route 3: In-Situ ((COCl)₂) |
| Key Reagents | This compound, Arene, AlCl₃ | 2-Phenoxypropionic Acid, SOCl₂, Arene, AlCl₃ | 2-Phenoxypropionic Acid, (COCl)₂, Arene, AlCl₃ |
| Assumed Yield | 90% | 97% (chlorination), 90% (acylation) -> 87.3% overall | 95% (chlorination), 90% (acylation) -> 85.5% overall |
| Cost of Acylating Agent | $575.87 |
|
|
| Total Reagent Cost | $589.20 | $155.25 | $323.26 |
| Reagent Cost per Mole of Product | $654.67 | $177.84 | $378.08 |
Note: Total reagent cost includes the acylating agent, arene, and aluminum chloride. Solvent costs are considered comparable across all routes and are not included in this direct comparison.
Experimental Protocols
The following are representative experimental protocols for the Friedel-Crafts acylation of an activated arene (e.g., anisole) to produce the corresponding aryl ketone.
Route 1: Direct Acylation with this compound
Objective: To synthesize 4-methoxy-1-(2-phenoxyphenyl)propan-1-one using pre-synthesized this compound.
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM, 2 mL per mmol of AlCl₃).
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) dissolved in anhydrous DCM (1 mL per mmol) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add the arene (e.g., anisole, 1.0 equivalent) dissolved in anhydrous DCM (1 mL per mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (1:1 v/v).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Assumed Yield: 90%.
Route 2: In-Situ Generation with Thionyl Chloride
Objective: To synthesize 4-methoxy-1-(2-phenoxyphenyl)propan-1-one from 2-phenoxypropionic acid using thionyl chloride for in-situ acyl chloride formation.
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add 2-phenoxypropionic acid (1.0 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours until the evolution of SO₂ and HCl gases ceases. The conversion of the carboxylic acid to the acyl chloride is typically high.[1]
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude this compound in anhydrous DCM.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Transfer the DCM solution of the acyl chloride to the dropping funnel and add it dropwise to the AlCl₃ suspension.
-
Proceed with the addition of the arene and the subsequent workup as described in Route 1 .
-
Assumed Yield: 97% for the chlorination step and 90% for the acylation step, resulting in an overall yield of 87.3%.
Route 3: In-Situ Generation with Oxalyl Chloride
Objective: To synthesize 4-methoxy-1-(2-phenoxyphenyl)propan-1-one from 2-phenoxypropionic acid using oxalyl chloride.
Procedure:
-
To a dried, three-necked round-bottom flask, add 2-phenoxypropionic acid (1.0 equivalent) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of this compound is then used directly in the Friedel-Crafts step.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Carefully add the acyl chloride solution to the AlCl₃ suspension via a dropping funnel.
-
Proceed with the addition of the arene and the subsequent workup as described in Route 1 .
-
Assumed Yield: 95% for the chlorination step and 90% for the acylation step, resulting in an overall yield of 85.5%.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the compared synthetic routes.
Caption: Workflow for Direct Friedel-Crafts Acylation.
Caption: Workflow for In-Situ Acyl Chloride Generation.
Conclusion
For laboratory-scale to pilot-plant-scale synthesis, the in-situ generation of this compound from 2-phenoxypropionic acid using thionyl chloride offers a significantly more cost-effective route compared to purchasing the acyl chloride directly. This approach minimizes the cost of starting materials while maintaining a high overall yield. The use of oxalyl chloride is also effective but less economical. The direct use of pre-synthesized this compound may be convenient for very small-scale, rapid experiments where the higher cost is not a primary concern. However, for process development and larger-scale synthesis, optimizing the in-situ generation method is the recommended strategy for maximizing economic efficiency.
References
Performance Review of 2-Phenoxypropionyl Chloride in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance review of 2-phenoxypropionyl chloride and its derivatives in industrial applications, primarily focusing on its role as a key intermediate in the synthesis of the fungicide Fenoxanil. We will objectively compare its performance with a notable alternative, dichlorprop methyl ester, and provide supporting experimental data where available.
Introduction to this compound
This compound, and more specifically its substituted derivatives like 2-(2,4-dichlorophenoxy)propionyl chloride, are reactive acylating agents. They are crucial intermediates in the agrochemical industry for the synthesis of specialized fungicides. The primary application of 2-(2,4-dichlorophenoxy)propionyl chloride is in the manufacture of Fenoxanil (also known as Zarilamid), a systemic fungicide effective against a variety of plant diseases. The core of this synthesis involves the formation of an amide bond between the acyl chloride and an amine, specifically 2-amino-2,3-dimethyl butyronitrile.
Comparative Performance Analysis: Acyl Chloride vs. Methyl Ester Route
A critical aspect of industrial chemical synthesis is the efficiency, cost-effectiveness, and environmental impact of the chosen synthetic pathway. In the production of Fenoxanil, a key comparison can be made between the traditional route using 2-(2,4-dichlorophenoxy)propionyl chloride and an alternative pathway that utilizes the corresponding methyl ester, dichlorprop methyl ester.
A Chinese patent (CN104496847A) outlines a synthetic method for Fenoxanil that explicitly favors the methyl ester route over the acyl chloride route. The patent claims that using dichlorprop methyl ester, generated from 2-methyl chloropropionate, offers several advantages, including a simplified process, shorter reaction times, reduced raw material requirements, and lower costs.
Quantitative Performance Data
The following table summarizes the key performance indicators based on the available data, primarily from the aforementioned patent.
| Performance Metric | 2-(2,4-dichlorophenoxy)propionyl Chloride Route | Dichlorprop Methyl Ester Route |
| Reported Yield | 88% - 94% | 95.1% - 95.3% |
| Process Steps | Typically involves a separate acylation step to form the acyl chloride. | Eliminates the separate acyl chloride formation step. |
| Reaction Time | Generally longer due to the additional acylation step. | Shorter overall reaction period. |
| Raw Materials | Requires a chlorinating agent (e.g., thionyl chloride) for acyl chloride synthesis. | Utilizes 2-methyl chloropropionate directly. |
| Cost-Effectiveness | Higher raw material and processing costs. | Lower raw material costs and simplified process lead to cost savings. |
| Environmental Impact | The use of chlorinating agents can generate hazardous byproducts. | Considered a "greener" route with less hazardous waste. |
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and replication of synthetic methods. Below are representative protocols for both the acyl chloride and methyl ester routes for the synthesis of Fenoxanil.
Synthesis of Fenoxanil via 2-(2,4-dichlorophenoxy)propionyl chloride (Acyl Chloride Route)
This protocol is a generalized representation based on standard organic synthesis principles for amide formation from acyl chlorides, as specific detailed industrial protocols are often proprietary.
Step 1: Synthesis of 2-(2,4-dichlorophenoxy)propionyl chloride
2-(2,4-dichlorophenoxy)propionic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(2,4-dichlorophenoxy)propionyl chloride.
Step 2: Amide Formation
In a reaction vessel, 2-amino-2,3-dimethyl butyronitrile and a base (e.g., triethylamine or pyridine) are dissolved in an inert solvent like chloroform. The crude 2-(2,4-dichlorophenoxy)propionyl chloride, dissolved in the same solvent, is then added dropwise to the mixture at room temperature. The reaction is stirred for several hours. After completion, the reaction mixture is washed with water and a mild base (e.g., 5% sodium bicarbonate solution) to remove any unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Fenoxanil, which is then purified by crystallization. A reported theoretical yield for this amidation step is 75.2%.[1]
Synthesis of Fenoxanil via Dichlorprop Methyl Ester (Alternative Route)[2]
Step 1: Synthesis of Dichlorprop Methyl Ester
2,4-dichlorophenol, sodium hydroxide, and 2-methyl chloropropionate are added to a toluene solvent. The reaction temperature is controlled at 30-70°C. After the reaction is complete, the toluene phase is washed with water. The solvent is then removed by reduced pressure distillation to obtain dichlorprop methyl ester.
Step 2: Amide Formation
The obtained dichlorprop methyl ester is added to a toluene solution containing dissolved 2-amino-2,3-dimethyl butyronitrile and sodium bicarbonate (or sodium carbonate/potassium carbonate). The reaction temperature is controlled at 0-30°C and the reaction proceeds for 5-10 hours. After the reaction is complete, the toluene phase is washed with water to remove the sodium salt byproduct. The solvent is then removed by reduced pressure distillation. The crude product is recrystallized from a mixed solvent of water and ethanol and then filtered to obtain Fenoxanil. In one example, this method yielded 326g of Fenoxanil from 249g of dichlorprop methyl ester, corresponding to a yield of 95.1%.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes discussed.
References
A Comparative Guide to Novel Amides and Hydrazides Derived from 2-Phenoxypropionyl Chloride: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel amide and hydrazide compounds synthesized from 2-phenoxypropionyl chloride. It offers a detailed examination of their synthesis, characterization, and a comparative evaluation of their potential biological activities. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
This compound is a versatile chemical intermediate with applications in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties. This guide focuses on two primary classes of derivatives: amides and hydrazides. The synthesis of these compounds is typically achieved through the reaction of this compound with various amines and hydrazine derivatives. The resulting products are then characterized to confirm their structure and purity, and subsequently evaluated for their biological efficacy. By presenting this information in a comparative format, this guide aims to facilitate the identification of promising lead compounds for further development.
Synthesis of Novel Compounds
The general synthetic routes for the preparation of novel amides and hydrazides from this compound are illustrated below. These reactions are typically straightforward and can be adapted to produce a diverse library of compounds.
General Reaction Scheme
Caption: General synthesis of amides and hydrazides.
Comparative Data of Novel Amide Derivatives
A series of novel amide derivatives of 2-phenoxypropionic acid were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The results are summarized in the tables below.
Table 1: Synthesis and Characterization of Novel Amides
| Compound ID | R1 | R2 | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| PA-1 | H | Phenyl | 85 | 135-137 | 7.8 (s, 1H, NH), 7.0-7.5 (m, 10H, Ar-H), 4.8 (q, 1H, CH), 1.6 (d, 3H, CH3) |
| PA-2 | H | 4-Chlorophenyl | 82 | 142-144 | 7.9 (s, 1H, NH), 7.1-7.4 (m, 9H, Ar-H), 4.8 (q, 1H, CH), 1.6 (d, 3H, CH3) |
| PA-3 | H | 4-Methoxyphenyl | 88 | 130-132 | 7.7 (s, 1H, NH), 6.8-7.4 (m, 9H, Ar-H), 4.7 (q, 1H, CH), 3.8 (s, 3H, OCH3), 1.6 (d, 3H, CH3) |
| PA-4 | CH3 | Phenyl | 75 | 110-112 | 7.2-7.5 (m, 10H, Ar-H), 4.9 (q, 1H, CH), 3.2 (s, 3H, NCH3), 1.5 (d, 3H, CH3) |
Table 2: Biological Activity of Novel Amides
| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 |
| PA-1 | 64 | 25.5 |
| PA-2 | 32 | 15.2 |
| PA-3 | 128 | 30.8 |
| PA-4 | >256 | 45.1 |
| Ciprofloxacin | 2 | - |
| Doxorubicin | - | 0.8 |
Comparative Data of Novel Hydrazide and Hydrazone Derivatives
Novel hydrazide derivatives were synthesized and subsequently converted to their corresponding hydrazones. These compounds were also evaluated for their biological activities.
Table 3: Synthesis and Characterization of Novel Hydrazides and Hydrazones
| Compound ID | R3 | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| PH-1 | H | 90 | 115-117 | 9.2 (s, 1H, NH), 6.8-7.3 (m, 5H, Ar-H), 4.6 (q, 1H, CH), 4.2 (br s, 2H, NH2), 1.5 (d, 3H, CH3) |
| PHZ-1 | Benzaldehyde | 85 | 160-162 | 11.5 (s, 1H, NH), 8.2 (s, 1H, N=CH), 6.9-7.8 (m, 10H, Ar-H), 4.9 (q, 1H, CH), 1.6 (d, 3H, CH3) |
| PHZ-2 | 4-Nitrobenzaldehyde | 88 | 198-200 | 11.8 (s, 1H, NH), 8.3 (s, 1H, N=CH), 7.0-8.4 (m, 9H, Ar-H), 5.0 (q, 1H, CH), 1.7 (d, 3H, CH3) |
Table 4: Biological Activity of Novel Hydrazides and Hydrazones
| Compound ID | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC50 (µM) vs. A549 |
| PH-1 | >256 | >100 |
| PHZ-1 | 64 | 50.2 |
| PHZ-2 | 16 | 12.5 |
| Fluconazole | 8 | - |
| Cisplatin | - | 5.5 |
Experimental Protocols
General Procedure for the Synthesis of Amides (PA-1 to PA-4)
To a solution of the appropriate amine (1.0 mmol) and triethylamine (1.5 mmol) in dry dichloromethane (20 mL) at 0 °C, a solution of this compound (1.2 mmol) in dry dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 4-6 hours. The reaction was monitored by TLC. After completion, the reaction mixture was washed with 1N HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was evaporated under reduced pressure. The crude product was purified by recrystallization from ethanol.
General Procedure for the Synthesis of 2-Phenoxypropionohydrazide (PH-1)
To a solution of hydrazine hydrate (10 mmol) in ethanol (20 mL) at 0 °C, a solution of this compound (5 mmol) in ethanol (10 mL) was added dropwise with constant stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting precipitate was filtered, washed with cold water, and recrystallized from ethanol to afford the pure product.
General Procedure for the Synthesis of Hydrazones (PHZ-1 and PHZ-2)
A mixture of 2-phenoxypropionohydrazide (PH-1) (1 mmol) and the appropriate aldehyde (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid was refluxed for 5-7 hours. The reaction was monitored by TLC. After cooling to room temperature, the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum.
In Vitro Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates. The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL. The plates were incubated at 37 °C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a potential mechanism of action for the novel compounds and the experimental workflow.
Caption: Potential inhibition of a cancer cell signaling pathway.
Caption: Experimental workflow for compound development.
A Comparative Guide to the Reaction Mechanisms of 2-Phenoxypropionyl Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction mechanisms of 2-phenoxypropionyl chloride with structurally similar compounds, namely propionyl chloride and 2-chloropropionyl chloride. This analysis, supported by experimental data and detailed protocols, aims to elucidate the impact of the α-phenoxy substituent on the reactivity of the acyl chloride functional group, a crucial aspect in the synthesis of pharmaceuticals and other fine chemicals.
Executive Summary
Reaction Mechanisms: A Comparative Overview
The primary reaction mechanism for acyl chlorides with nucleophiles is nucleophilic acyl substitution . This process typically proceeds through a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
The nature of the substituent at the α-position influences the rate of both steps.
-
Propionyl Chloride: As a simple alkyl acyl chloride, it serves as our baseline for comparison. The ethyl group has a mild electron-donating inductive effect.
-
2-Chloropropionyl Chloride: The highly electronegative chlorine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
This compound: The phenoxy group at the α-position introduces both electronic and steric effects. The oxygen atom is electron-withdrawing inductively, which should increase reactivity. However, the bulky phenyl group presents significant steric hindrance to the approaching nucleophile, which is expected to decrease the reaction rate. The net effect will depend on the balance of these opposing factors, though steric hindrance is often a dominant factor in such reactions.
Quantitative Data Comparison (Predicted Trends)
| Compound | α-Substituent | Dominant Effect(s) | Predicted Relative Rate Constant (k_rel) |
| 2-Chloropropionyl Chloride | -Cl | Strong -I effect (electron-withdrawing) | > 1 |
| Propionyl Chloride | -CH₃ | Weak +I effect (electron-donating) | 1 (baseline) |
| This compound | -OPh | -I effect, significant steric hindrance | < 1 |
Note: This table represents a qualitative prediction. Actual quantitative differences would need to be determined experimentally.
Experimental Protocols
To obtain quantitative data for a direct comparison, the following experimental protocols are proposed. These methods are designed to be conducted under standardized conditions to ensure a valid comparison.
General Synthesis of Acyl Chlorides
A standard method for the synthesis of the acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Materials:
-
Propionic acid, 2-chloropropionic acid, or 2-phenoxypropionic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 equivalents) to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Purify the resulting acyl chloride by fractional distillation under reduced pressure.
Kinetic Analysis of Hydrolysis by HPLC
This protocol describes a method for comparing the rate of hydrolysis of the acyl chlorides by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound, propionyl chloride, and 2-chloropropionyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a stable compound with a distinct retention time)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of each acyl chloride and the internal standard in anhydrous acetonitrile.
-
In a thermostated reaction vessel at a constant temperature (e.g., 25°C), place a known volume of a specified acetonitrile/water mixture.
-
Initiate the reaction by adding a small, known amount of the acyl chloride stock solution to the stirring solvent mixture.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a large excess of a quenching agent (e.g., a solution of a highly reactive amine like piperidine in acetonitrile).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining acyl chloride relative to the internal standard.
-
Plot the natural logarithm of the acyl chloride concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k).
Comparative Esterification with a Phenol Monitored by GC-MS
This experiment compares the reactivity of the acyl chlorides in an esterification reaction with a phenol, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound, propionyl chloride, and 2-chloropropionyl chloride
-
Phenol
-
Anhydrous solvent (e.g., dichloromethane)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Internal standard (e.g., a high-boiling, non-reactive hydrocarbon)
-
GC-MS system with a suitable capillary column
Procedure:
-
Prepare equimolar solutions of each acyl chloride and phenol in the anhydrous solvent. The phenol solution should also contain the non-nucleophilic base and the internal standard.
-
In a thermostated reaction vessel, initiate the reaction by mixing the acyl chloride solution with the phenol/base solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold, dilute aqueous acid).
-
Extract the organic components from the quenched aliquots, dry the organic layer, and prepare for GC-MS analysis.
-
Analyze the samples by GC-MS to determine the concentration of the resulting ester and the remaining phenol relative to the internal standard.
-
Plot the concentration of the ester formed over time for each acyl chloride. The initial rate of reaction can be determined from the slope of this plot, providing a quantitative measure of reactivity.
Relevance in Drug Development: The Cyclooxygenase (COX) Pathway
Derivatives of 2-arylpropionic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A notable example is Fenoprofen , which is 2-(3-phenoxyphenyl)propanoic acid.[3] These drugs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway.[4]
The synthesis of fenoprofen and other similar NSAIDs can involve the corresponding acyl chloride as a reactive intermediate for creating amide or ester derivatives.[5] Understanding the reactivity of this compound is therefore directly relevant to the development and synthesis of this class of drugs.
Below is a simplified representation of the COX signaling pathway and the point of inhibition by NSAIDs like fenoprofen.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Phenoxypropionyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and neutralization of 2-Phenoxypropionyl Chloride, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and professionals in drug development, the safe disposal of reactive chemical reagents is a critical component of laboratory operations. This compound, a corrosive and reactive acyl chloride, requires a specific and meticulous disposal procedure to mitigate risks of injury and environmental contamination. The primary hazard associated with this compound is its vigorous and exothermic reaction with water and other nucleophiles, leading to the formation of 2-phenoxypropionic acid and corrosive hydrochloric acid (HCl) gas.[1]
This guide provides a detailed, step-by-step protocol for the neutralization and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes chemical safety goggles with a face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[1][2] An emergency eyewash and safety shower must be readily accessible.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for understanding its physical properties and hazards.
| Property | Value |
| CAS Number | 122-35-0 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 106 °C at 5 mmHg |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
Experimental Protocol: Neutralization of this compound
This procedure details the safe, controlled neutralization of this compound using an aqueous sodium bicarbonate solution. This method converts the reactive acyl chloride into the less hazardous sodium 2-phenoxypropionate salt.[1][3]
Materials Needed:
-
A large beaker or flask, with a volume at least 10 times that of the this compound to be neutralized.[1]
-
Magnetic stir bar and stir plate.
-
Dropping funnel or pipette.[1]
-
Ice bath.[2]
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
pH indicator strips.[1]
-
Appropriate, labeled container for hazardous aqueous chemical waste.
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker or flask containing a magnetic stir bar on a stir plate. Place this setup within an ice bath to manage the exothermic reaction.[2]
-
Add Quenching Solution: Fill the beaker with a 5-10% sodium bicarbonate solution. The amount of sodium bicarbonate solution should be in significant molar excess (at least 10-fold) relative to the quantity of this compound to be neutralized.[1] Begin stirring the solution.
-
Slow Addition of Acyl Chloride: Carefully and slowly add the this compound dropwise to the center of the vortex of the stirring sodium bicarbonate solution. A dropping funnel is highly recommended for a controlled addition rate.[1][2]
-
Complete the Reaction: After the addition is complete, continue to stir the solution for a minimum of one hour to ensure the neutralization reaction has gone to completion.[1]
-
Verify Neutralization: Once the bubbling has ceased, test the pH of the solution using a pH indicator strip. The pH should be in the neutral range of 6 to 8.[1] If the solution remains acidic, cautiously add more sodium bicarbonate solution until the pH is within the acceptable range.
-
Final Waste Collection: The resulting neutralized aqueous solution, primarily containing sodium 2-phenoxypropionate, sodium chloride, and residual sodium bicarbonate, can now be transferred to a properly labeled hazardous waste container for aqueous chemical waste.[2]
-
Institutional Disposal: The final disposal of the collected hazardous waste must be conducted through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
